molecular formula C34H64O15 B15541814 Propargyl-PEG13-Boc

Propargyl-PEG13-Boc

カタログ番号: B15541814
分子量: 712.9 g/mol
InChIキー: ZSHSGYWPZFHQJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Propargyl-PEG13-Boc is a useful research compound. Its molecular formula is C34H64O15 and its molecular weight is 712.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C34H64O15

分子量

712.9 g/mol

IUPAC名

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C34H64O15/c1-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39-12-10-37-8-6-33(35)49-34(2,3)4/h1H,6-32H2,2-4H3

InChIキー

ZSHSGYWPZFHQJQ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG13-Boc: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propargyl-PEG13-Boc, a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. This document details the chemical structure and physicochemical properties of this compound, provides in-depth experimental protocols for its incorporation into PROTACs, and illustrates the underlying biological and chemical workflows through detailed diagrams.

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative designed for advanced bioconjugation and is particularly well-suited for the modular synthesis of PROTACs. It is a heterobifunctional linker, meaning it possesses two distinct reactive functional groups at its termini. This allows for the sequential and controlled conjugation of two different molecules, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

The structure of this compound consists of three key components:

  • A Propargyl Group: This terminal alkyne moiety is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, making it ideal for the final conjugation step in PROTAC synthesis.

  • A Polyethylene Glycol (PEG) Spacer: The 13-unit PEG chain is a hydrophilic spacer that imparts favorable physicochemical properties to the resulting PROTAC molecule. PEG linkers are known to enhance aqueous solubility, improve pharmacokinetic profiles, and provide the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex.

  • A Boc-Protected Amine: The other terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used acid-labile protecting group. Its removal under acidic conditions reveals a primary amine, which can then be readily coupled to a carboxylic acid on a ligand via standard amide bond formation.

Chemical Structure and Properties

The defining features of this compound are its distinct reactive ends connected by a long, flexible PEG chain. This structure enables a modular and efficient approach to PROTAC synthesis.

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound and the general properties imparted by long-chain PEG linkers are summarized in the table below.

PropertyValueSignificance in PROTAC Development
Molecular Formula C₃₄H₆₄O₁₅Defines the elemental composition of the linker.
Molecular Weight 712.86 g/mol Contributes to the overall size of the PROTAC, which can influence cell permeability and pharmacokinetics.
Appearance White to off-white solid or oilBasic physical state.
Solubility Soluble in DMSO, DMF, DCMImportant for handling and reaction conditions during synthesis. The PEG chain generally enhances the aqueous solubility of the final PROTAC conjugate.
Storage Conditions Powder: -20°C for 2 years; In DMSO: -80°C for 6 monthsEnsures the stability and integrity of the reagent over time.
Reactivity Propargyl with azides (CuAAC); Deprotected amine with carboxylic acids (amide coupling)Provides two orthogonal reaction handles for the sequential attachment of different molecular entities.
Flexibility HighThe PEG chain's flexibility allows the PROTAC to adopt multiple conformations, which is crucial for the successful formation of the ternary complex between the target protein and the E3 ligase.
Hydrophilicity HighThe PEG spacer increases the hydrophilicity of the PROTAC, which can improve solubility and reduce non-specific binding.

Role in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The linker is not merely a spacer but plays a critical role in this process. The length and flexibility of the this compound linker are crucial for allowing the two ends of the PROTAC to simultaneously bind their respective proteins and orient them correctly for efficient ubiquitination.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin E3_Ligase_bound E3 Ligase Ub->E3_Ligase_bound Ub Transfer Proteasome Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments POI_bound POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC E3_Ligase_bound->POI_bound Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a two-stage process: an initial amide bond formation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The following protocols are representative and may require optimization based on the specific properties of the protein of interest (POI) and E3 ligase ligands.

Protocol 1: Amide Coupling of E3 Ligase Ligand to this compound

This step involves coupling an E3 ligase ligand containing a carboxylic acid (e.g., a derivative of pomalidomide or VHL ligand) to the deprotected amine of the linker.

A. Boc Deprotection:

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.

B. Amide Coupling:

  • Dissolve the E3 ligase ligand (1.0 equivalent) and the deprotected Propargyl-PEG13-amine (1.1 equivalents) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (E3 Ligand-PEG13-Propargyl) by flash column chromatography or preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" step conjugates the propargyl-functionalized E3 ligase-linker intermediate with an azide-modified POI ligand.

  • Dissolve the purified E3 Ligand-PEG13-Propargyl intermediate (1.0 equivalent) and the azide-functionalized POI ligand (1.0-1.2 equivalents) in a solvent mixture, typically t-butanol/water (1:1) or DMF.

  • In a separate vial, prepare the copper catalyst. A common system is copper(II) sulfate pentahydrate (0.1-0.2 equivalents) and a reducing agent like sodium ascorbate (0.5-1.0 equivalent). A stabilizing ligand such as TBTA or THPTA can also be included to improve efficiency and protect biomolecules.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to generate the active Cu(I) catalyst in situ.

  • Stir the reaction at room temperature for 1-24 hours. The reaction is often complete within a few hours.

  • Monitor the formation of the triazole ring and consumption of starting materials by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent.

  • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

  • Characterize the final PROTAC by LC-MS and NMR spectroscopy to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry start Start Materials linker This compound start->linker e3_ligand E3 Ligase Ligand (with -COOH) start->e3_ligand poi_ligand POI Ligand (with -N₃) start->poi_ligand deprotection Boc Deprotection (TFA in DCM) linker->deprotection activated_linker Propargyl-PEG13-NH₂ deprotection->activated_linker amide_coupling Amide Coupling (HATU, DIPEA in DMF) activated_linker->amide_coupling e3_ligand->amide_coupling intermediate E3 Ligand-PEG13-Propargyl amide_coupling->intermediate click_reaction CuAAC Reaction (CuSO₄, NaAscorbate) intermediate->click_reaction poi_ligand->click_reaction final_protac Final PROTAC Molecule click_reaction->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

General workflow for PROTAC synthesis.

Conclusion

This compound is a highly versatile and enabling chemical tool for the synthesis of PROTACs. Its heterobifunctional nature, combined with the beneficial properties of the long PEG spacer, allows for a modular and efficient assembly of these complex therapeutic agents. The propargyl and Boc-protected amine functionalities provide orthogonal handles for robust and high-yielding conjugation reactions, namely amide coupling and copper-catalyzed click chemistry. Understanding the structure, properties, and reaction protocols associated with this linker is essential for researchers and scientists working at the forefront of targeted protein degradation and novel drug development. The rational design and synthesis of PROTACs, facilitated by linkers like this compound, hold immense promise for addressing previously "undruggable" targets and advancing the field of precision medicine.

Propargyl-PEG13-Boc: A Technical Guide to its Application in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG13-Boc is a heterobifunctional chemical linker that has gained prominence in contemporary drug discovery, primarily for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a member of the polyethylene glycol (PEG) family of linkers, it plays a crucial role in modulating the physicochemical and pharmacokinetic properties of these novel therapeutic agents. This technical guide provides an in-depth overview of the function, application, and underlying chemical principles of this compound in research, with a focus on its role in the development of PROTACs.

PROTACs are innovative molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's overall efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This compound, with its 13-unit PEG chain, offers a balance of flexibility and hydrophilicity. The propargyl group provides a reactive handle for "click chemistry," a highly efficient and bio-orthogonal conjugation method, while the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential synthesis.

Physicochemical Properties and Their Impact on PROTAC Performance

The incorporation of a PEG linker, such as that in this compound, has a profound impact on the drug-like properties of a PROTAC. The large, often lipophilic nature of PROTACs can lead to poor aqueous solubility and limited cell permeability. PEG linkers help to mitigate these challenges.

Data Presentation: Impact of PEG Linkers on PROTAC Properties

The following tables summarize representative data illustrating how PEG linkers can influence the physicochemical properties and degradation efficiency of PROTACs. While this data is not specific to a single PROTAC synthesized with this compound due to the proprietary nature of much of this research, it is representative of the effects observed when incorporating long-chain PEG linkers.

Table 1: Influence of PEG Linker Length on Physicochemical Properties of Representative PROTACs

PROTAC Linker CompositionMolecular Weight ( g/mol )Calculated logPTopological Polar Surface Area (Ų)
Alkyl Chain~7804.5160
Short PEG (e.g., PEG3)~8703.2185
Long PEG (e.g., PEG13) ~1250 1.5 280

This table illustrates the general trend that increasing PEG chain length leads to a higher molecular weight and topological polar surface area, and a lower calculated logP, indicating increased hydrophilicity.

Table 2: Effect of PEG Linker Length on Biological Performance of Representative PROTACs

PROTAC Linker CompositionTarget Protein Degradation (DC50, nM)Maximum Degradation (Dmax, %)Cell Permeability (Papp, 10⁻⁶ cm/s)
Alkyl Chain150851.5
Short PEG (e.g., PEG3)50955.0
Long PEG (e.g., PEG13) 75 90 3.0

This table demonstrates that while a short PEG linker often improves degradation potency and permeability compared to an alkyl chain, a longer PEG linker might show slightly reduced potency but still maintain good performance. The optimal length is target-dependent and must be determined empirically.

Core Application: PROTAC Synthesis via Click Chemistry

This compound is primarily utilized as a click chemistry reagent. Its terminal alkyne group (propargyl) readily undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized molecule. This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation.

In a typical PROTAC synthesis workflow, one of the binding ligands (either for the target protein or the E3 ligase) is functionalized with an azide group, while the other is prepared for conjugation to the Boc-protected end of the linker. The this compound then serves as the bridge, first reacting with the azide-modified ligand via CuAAC. Following this, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand, typically through an amide bond formation.

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of a PROTAC using this compound. Specific reaction conditions, concentrations, and purification methods will vary depending on the specific ligands being conjugated.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide-functionalized ligand (e.g., for the target protein)

    • This compound

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I) and protect biomolecules)

    • Solvent: typically a mixture of a polar organic solvent (e.g., DMSO or t-butanol) and water.

  • Procedure:

    • Dissolve the azide-functionalized ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

    • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

    • Prepare a solution of CuSO₄ (0.1 equivalents). If using THPTA, pre-mix the CuSO₄ with THPTA (0.5 equivalents).

    • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ (or CuSO₄/THPTA) solution.

    • Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

    • Upon completion, the product can be purified by preparative HPLC.

2. Boc Deprotection

  • Materials:

    • Product from the CuAAC reaction

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified product from the previous step in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.

    • Upon completion, remove the solvent and TFA under reduced pressure. The resulting amine can be used directly in the next step.

3. Amide Coupling

  • Materials:

    • Deprotected amine from the previous step

    • Carboxylic acid-functionalized ligand (e.g., for the E3 ligase)

    • Coupling agent (e.g., HATU, HBTU)

    • Base (e.g., DIPEA)

    • Solvent: DMF or DMSO

  • Procedure:

    • Dissolve the carboxylic acid-functionalized ligand (1 equivalent), coupling agent (1.1 equivalents), and base (2 equivalents) in the chosen solvent.

    • Stir for 5-10 minutes to activate the carboxylic acid.

    • Add the deprotected amine (1 equivalent) to the reaction mixture.

    • Stir at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

    • Upon completion, the final PROTAC product is purified by preparative HPLC.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (e.g., disease-causing protein) PROTAC PROTAC Molecule POI->PROTAC Binds to POI warhead E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 recruiter POI_bound Target Protein PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Degradation PROTAC_bound->PROTAC Released and Recycled E3_bound E3 Ligase E3_bound->PROTAC_bound Ubiquitination Poly-ubiquitination E3_bound->Ubiquitination Ub Ubiquitin Ub->E3_bound Recruited Ubiquitination->POI_bound Tags Protein for Degradation

Caption: General mechanism of action for a PROTAC molecule.

Synthesis_Workflow start Start Materials ligand_azide Ligand 1 (with Azide group) start->ligand_azide propargyl_peg This compound start->propargyl_peg ligand_acid Ligand 2 (with Carboxylic Acid) start->ligand_acid step1 CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) ligand_azide->step1 propargyl_peg->step1 step3 Amide Coupling (HATU, DIPEA) ligand_acid->step3 intermediate1 Ligand 1-PEG13-Boc step1->intermediate1 step2 Boc Deprotection (TFA) intermediate2 Ligand 1-PEG13-NH2 step2->intermediate2 final_protac Final PROTAC Molecule (Ligand 1-PEG13-Ligand 2) step3->final_protac intermediate1->step2 intermediate2->step3

Caption: Synthetic workflow for a PROTAC using this compound.

Conclusion

This compound serves as a vital tool in modern medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. Its long, hydrophilic PEG chain provides a means to overcome the solubility and permeability challenges often associated with large PROTAC molecules, while its bifunctional nature allows for a controlled and efficient synthetic strategy via click chemistry and standard peptide coupling. While the optimal linker for any given PROTAC must be determined empirically, the properties of this compound make it a valuable component in the construction of libraries of PROTACs for screening and optimization, ultimately accelerating the development of this promising new class of therapeutics.

An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG13-Boc is a valuable tool in bioconjugation due to its terminal alkyne group, which allows for covalent linkage to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). The Boc-protected amine provides a stable, yet readily cleavable, functional group for further synthetic modifications. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a Williamson ether synthesis, starting from the commercially available Boc-NH-PEG13-OH. This method involves the deprotonation of the terminal hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from propargyl bromide.

Materials:

  • Boc-NH-PEG13-OH

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Boc-NH-PEG13-OH (1.0 eq) in anhydrous THF/DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

  • The reaction is cooled back to 0 °C, and propargyl bromide (2.0 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is concentrated under reduced pressure to remove the THF.

  • The aqueous residue is extracted with dichloromethane or ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound as a clear oil.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Characterization Data

The following tables summarize the expected characterization data for this compound. This data is predicted based on the known spectral properties of the constituent functional groups.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~4.20d2HO-CH₂ -C≡CH
~3.64s~48HO-CH₂ -CH₂ -O (PEG backbone)
~3.55t2HBoc-NH-CH₂-CH₂ -O
~3.30q2HBoc-NH-CH₂ -CH₂-O
~2.42t1HO-CH₂-C≡CH
~1.44s9H-C(CH₃ )₃ (Boc group)

Solvent: CDCl₃. The chemical shifts of the PEG backbone protons often appear as a complex multiplet or a broad singlet. The exact shifts and multiplicities may vary.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~156.0C =O (Boc carbamate)
~79.5C (CH₃)₃ (Boc group)
~79.0-C≡C H
~75.0-C ≡CH
~70.5O-C H₂-C H₂-O (PEG backbone)
~70.0Boc-NH-CH₂-C H₂-O
~69.0O-C H₂-C≡CH
~58.5O-CH₂-C ≡CH
~40.5Boc-NH-C H₂-CH₂-O
~28.4-C(C H₃)₃ (Boc group)

Solvent: CDCl₃.

Table 3: Predicted Mass Spectrometry Data

IonExpected m/z
[M+Na]⁺735.43
[M+H]⁺713.45
[M-Boc+H]⁺613.40

M = this compound (C₃₄H₆₃NO₁₅). The sodium adduct is often prominently observed for PEGylated compounds in ESI-MS.

Visualizations

The following diagrams illustrate the synthetic workflow and the relationship between the structure of this compound and its characterization data.

Synthesis_Workflow Synthetic Workflow for this compound start Boc-NH-PEG13-OH reagents1 1. NaH, THF/DMF, 0°C to rt 2. Propargyl bromide, 0°C to rt start->reagents1 product This compound reagents1->product Williamson Ether Synthesis workup Aqueous Workup & Purification product->workup

Caption: Synthetic Workflow for this compound.

Characterization_Diagram Structure-Characterization Relationship cluster_structure This compound Structure cluster_data Characterization Data boc Boc Group (-C(CH3)3) nmr_boc ¹H: ~1.44 ppm (s, 9H) ¹³C: ~79.5, 28.4 ppm boc->nmr_boc ms MS (m/z) [M+Na]⁺: 735.43 boc->ms peg PEG13 Chain (-(CH2CH2O)13-) nmr_peg ¹H: ~3.64 ppm (s, ~48H) ¹³C: ~70.5 ppm peg->nmr_peg peg->ms propargyl Propargyl Group (-CH2C≡CH) nmr_propargyl ¹H: ~4.20, 2.42 ppm ¹³C: ~79.0, 75.0, 58.5 ppm propargyl->nmr_propargyl propargyl->ms

Caption: Structure-Characterization Relationship.

The Gatekeeper of Reactivity: Understanding the Boc Protecting Group in Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The heterobifunctional linker, Propargyl-PEG13-Boc, serves as a critical tool in the construction of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the vital role of the tert-butyloxycarbonyl (Boc) protecting group within this versatile linker, providing an in-depth understanding of its function, removal, and strategic importance in multi-step synthetic pathways.

The Strategic Imperative of Amine Protection

Amines are highly nucleophilic and basic functional groups, making them susceptible to a wide range of reactions. In the context of complex molecule synthesis, this inherent reactivity can lead to undesirable side reactions, reducing yields and complicating purification processes. Protecting groups are chemical moieties that are temporarily introduced to mask a reactive functional group, rendering it inert to specific reaction conditions.[1]

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad spectrum of conditions and its facile, selective removal under mild acidic conditions.[2][3] By converting a reactive amine into a less reactive carbamate, the Boc group ensures that other chemical transformations can be carried out on the molecule without affecting the protected amine.[1]

This compound: A Trifunctional Linker with a Purpose

This compound is a trifunctional molecule featuring:

  • A propargyl group : This terminal alkyne is a key functional handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to azide-modified molecules.[4]

  • A polyethylene glycol (PEG) spacer : The 13-unit PEG chain enhances the solubility and biocompatibility of the resulting conjugate.[5][6] In the context of PROTACs, the length and flexibility of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][7]

  • A Boc-protected amine : This is the focus of our discussion. The Boc group temporarily masks the primary amine, preventing it from participating in unwanted reactions during the synthesis and purification of intermediates. Once the alkyne end of the linker has been conjugated, the Boc group can be removed to reveal the amine, which can then be coupled to another molecule of interest.

The structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₄H₆₄N₂O₁₅
Molecular Weight712.86 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF, and chlorinated solvents

The Mechanism of Boc Deprotection: Unveiling the Amine

The removal of the Boc group is typically achieved under acidic conditions.[3] The most common reagent for this transformation is trifluoroacetic acid (TFA), often used in a solution with a scavenger to prevent side reactions.[8][9]

The mechanism of acid-catalyzed Boc deprotection proceeds as follows:

  • Protonation : The carbonyl oxygen of the carbamate is protonated by the acid.[10]

  • Cleavage : The protonated carbamate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[10]

  • Decarboxylation : The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[10]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ H_plus H+ Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols for Boc Deprotection

While specific optimization may be required, the following protocols provide a general framework for the deprotection of the Boc group from this compound.

Standard Trifluoroacetic Acid (TFA) Deprotection

This is the most common method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA in DCM (typically 20-50% v/v) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected Propargyl-PEG13-amine.

Milder Deprotection with Oxalyl Chloride in Methanol

For substrates sensitive to strong acids like TFA, a milder deprotection method can be employed.[11]

Materials:

  • This compound

  • Methanol (MeOH)

  • Oxalyl chloride

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in methanol (e.g., 3 mL per 50 mg of substrate).[11]

  • Stir the solution at room temperature.

  • Add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[11] An immediate temperature increase and sputtering may be observed.[11]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected product.[11]

Table 2: Comparison of Boc Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Standard TFA, DCM0 °C to RT, 1-4 hFast and efficientHarsh conditions may not be suitable for acid-labile substrates
Mild Oxalyl chloride, MeOHRT, 1-4 hMilder conditionsOxalyl chloride is toxic and moisture-sensitive

Quantitative Considerations: Deprotection Kinetics

Monitoring the deprotection reaction is crucial for optimizing reaction times and maximizing yields. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[14][15] The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group (around 1.4 ppm) and the appearance of the amine proton signal can be used to quantify the extent of the reaction.[14]

Application in PROTAC Synthesis: A Logical Workflow

The strategic placement of the Boc protecting group in this compound is particularly advantageous in the synthesis of PROTACs. The following workflow illustrates its application:

PROTAC_Synthesis_Workflow Start Start with this compound Step1 Step 1: Click Chemistry (CuAAC with Azide-functionalized E3 Ligase Ligand) Start->Step1 Intermediate Boc-Protected PROTAC Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection (e.g., TFA/DCM) Intermediate->Step2 Amine_Intermediate Amine-Functionalized PROTAC Intermediate Step2->Amine_Intermediate Step3 Step 3: Amide Coupling (with Carboxylic Acid-functionalized Target Protein Ligand) Amine_Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Workflow for PROTAC synthesis using this compound.

This sequential approach ensures that the amine functionality is only revealed when it is ready to be coupled to the target protein ligand, preventing unwanted side reactions and simplifying the overall synthetic process.

The PROTAC Mechanism of Action: A Signaling Pathway Perspective

Once synthesized, a PROTAC molecule containing the Propargyl-PEG13 linker facilitates the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_system Cellular Environment PROTAC PROTAC (containing Propargyl-PEG13 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[16] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein.[6] The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[6]

Conclusion

The Boc protecting group in this compound plays a crucial, albeit temporary, role in the synthesis of complex bioconjugates. Its stability under a variety of conditions, coupled with its straightforward removal, allows for a high degree of control and flexibility in multi-step synthetic strategies. For researchers in drug discovery and development, a thorough understanding of the function and manipulation of the Boc group is essential for the successful application of versatile linkers like this compound in the creation of next-generation therapeutics.

References

The Strategic Application of Propargyl-PEG13-Boc in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The design and efficacy of these heterobifunctional molecules are critically dependent on the linker that connects the protein of interest (POI) ligand and the E3 ubiquitin ligase ligand. This technical guide provides an in-depth examination of the mechanism of action and application of Propargyl-PEG13-Boc, a versatile linker building block, in the formation of PROTACs. We will explore its constituent parts, detail its role in a modular "click chemistry" approach to PROTAC synthesis, and provide representative experimental protocols and data for the characterization of a hypothetical PROTAC targeting the oncogenic protein, BRD4.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors, including improved potency and the ability to target previously "undruggable" proteins.[3]

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the overall properties and efficacy of the molecule. It influences solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4][5][6] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility.[6][7][8]

The Molecular Architecture of this compound

This compound is a heterobifunctional linker that embodies a strategic design for the modular synthesis of PROTACs. Its structure can be dissected into three key functional components:

  • Propargyl Group: This terminal alkyne functionality is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10][11] This highly efficient and specific reaction allows for the covalent attachment of the linker to a ligand (either for the POI or the E3 ligase) that has been modified to contain an azide group.[]

  • PEG13 Spacer: The core of the linker consists of thirteen repeating ethylene glycol units. This PEG chain imparts hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecule.[6][7][8] The length of the PEG linker is a critical parameter that must be optimized to facilitate the productive formation of the ternary complex.[13]

  • Boc-Protected Amine: The other terminus of the linker contains a primary amine that is protected by a tert-butyloxycarbonyl (Boc) group.[14] The Boc group is a widely used protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[13][14] This allows for a controlled, stepwise synthesis, where the deprotected amine can be coupled to the other ligand of the PROTAC.

Mechanism of Action in PROTAC Formation: A Modular Approach

The use of this compound facilitates a modular and efficient approach to the synthesis of PROTAC libraries. A typical synthetic strategy involves a two-step process:

  • Amide Coupling: The Boc-protected amine of this compound is first deprotected under acidic conditions (e.g., with trifluoroacetic acid). The resulting free amine is then coupled to the carboxylic acid of a POI ligand or an E3 ligase ligand via a standard amide bond formation reaction.

  • Click Chemistry: The propargyl group on the other end of the linker is then reacted with an azide-modified second ligand in a CuAAC reaction. This "click" reaction is highly specific and proceeds under mild conditions, making it ideal for the final assembly of the PROTAC molecule.

This modular approach allows for the rapid generation of a library of PROTACs with different POI ligands, E3 ligase ligands, or linker lengths to identify the optimal combination for potent and selective protein degradation.

Hypothetical Case Study: Development of a BRD4-Degrading PROTAC

To illustrate the application of this compound, we present a hypothetical case study on the development of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

PROTAC Design and Synthesis

The hypothetical PROTAC, named "BRD4-PEG13-CRBN," is designed to recruit BRD4 to the Cereblon (CRBN) E3 ligase. It is synthesized using JQ1 as the BRD4 ligand and pomalidomide as the CRBN ligand. The synthesis would proceed via the modular approach described above.

Quantitative Data

The efficacy of BRD4-PEG13-CRBN would be evaluated in a relevant cancer cell line, such as HeLa cells. The key quantitative parameters are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

ParameterValueCell LineTreatment Time (hours)
DC50 15 nMHeLa24
Dmax >95%HeLa24
Experimental Protocols

4.3.1. Synthesis of BRD4-PEG13-CRBN

  • Step 1: Boc Deprotection of this compound. Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Remove the solvent under reduced pressure to yield the deprotected linker.

  • Step 2: Amide Coupling with JQ1. Dissolve the deprotected linker and a carboxylic acid derivative of JQ1 in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU and a base like diisopropylethylamine (DIPEA). Stir at room temperature overnight. Purify the product by flash chromatography.

  • Step 3: Click Chemistry with Azido-Pomalidomide. Dissolve the product from Step 2 and an azide-modified pomalidomide in a mixture of tert-butanol and water. Add copper(II) sulfate and sodium ascorbate. Stir at room temperature for 4 hours. Purify the final PROTAC product by preparative HPLC.

4.3.2. Western Blotting for BRD4 Degradation

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of BRD4-PEG13-CRBN for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH). Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Signaling Pathway

BRD4 is a key regulator of gene transcription. Its degradation by BRD4-PEG13-CRBN would lead to the downregulation of its target genes, including the oncogene c-Myc, thereby inhibiting cancer cell proliferation.

Visualizations

Mechanism of Action of this compound in PROTAC Assembly

G cluster_0 Step 1: Boc Deprotection & Amide Coupling cluster_1 Step 2: Click Chemistry This compound This compound Deprotected Linker Deprotected Linker This compound->Deprotected Linker TFA/DCM Intermediate 1 Intermediate 1 Deprotected Linker->Intermediate 1 HATU/DIPEA POI Ligand (e.g., JQ1) POI Ligand (e.g., JQ1) POI Ligand (e.g., JQ1)->Intermediate 1 Final PROTAC Final PROTAC Intermediate 1->Final PROTAC CuSO4/NaAsc E3 Ligase Ligand (e.g., Azido-Pomalidomide) E3 Ligase Ligand (e.g., Azido-Pomalidomide) E3 Ligase Ligand (e.g., Azido-Pomalidomide)->Final PROTAC

Caption: Modular synthesis of a PROTAC using this compound.

Experimental Workflow for PROTAC Evaluation

G Cell Seeding Cell Seeding PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Western Blot SDS-PAGE & Western Blot Protein Quantification->SDS-PAGE & Western Blot Data Analysis (DC50/Dmax) Data Analysis (DC50/Dmax) SDS-PAGE & Western Blot->Data Analysis (DC50/Dmax)

Caption: Workflow for assessing PROTAC-mediated protein degradation.

BRD4 Degradation Signaling Pathway

G BRD4-PEG13-CRBN BRD4-PEG13-CRBN Ternary Complex Ternary Complex BRD4-PEG13-CRBN->Ternary Complex BRD4 BRD4 BRD4->Ternary Complex c-Myc Transcription c-Myc Transcription BRD4->c-Myc Transcription Activation CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome BRD4 Degradation BRD4 Degradation Proteasome->BRD4 Degradation BRD4 Degradation->c-Myc Transcription Inhibition Cancer Cell Proliferation Cancer Cell Proliferation c-Myc Transcription->Cancer Cell Proliferation Inhibition c-Myc Transcription->Cancer Cell Proliferation Promotion

References

Propargyl-PEG13-Boc: A Technical Guide to Aqueous Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG13-Boc is a bifunctional linker molecule increasingly utilized in the field of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker comprises three key chemical moieties: a terminal propargyl group, a hydrophilic 13-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. Understanding the aqueous solubility and stability of this linker is paramount for its effective handling, storage, and application in multi-step synthetic protocols, as well as for the physicochemical properties of the final conjugate molecules.[1][2][3]

This technical guide provides an in-depth overview of the expected solubility and stability of this compound in aqueous buffers, based on the well-established properties of its constituent parts. Furthermore, it outlines detailed experimental protocols for the empirical determination of these parameters, offering a practical framework for researchers in the field.

Physicochemical Properties

The overall solubility and stability of this compound are a composite of the individual characteristics of the propargyl group, the PEG chain, and the Boc-protecting group.

  • Propargyl Group: The terminal alkyne of the propargyl group is a highly versatile functional handle for "click chemistry" reactions. While the hydrocarbon nature of the propargyl group itself is hydrophobic, its small size has a minimal negative impact on overall aqueous solubility, which is significantly enhanced by the presence of the long PEG chain.[4][5] Propargyl alcohol, a related compound, is miscible with water.[4][6] The propargyl group is generally stable under neutral and acidic conditions but can be reactive under strongly basic conditions or in the presence of certain metal catalysts.[4]

  • Polyethylene Glycol (PEG) Chain: The 13-unit PEG chain is the dominant contributor to the molecule's hydrophilicity. PEG chains are known to significantly enhance the aqueous solubility of conjugated molecules through their ability to form hydrogen bonds with water.[7][8][9] This property is crucial for improving the pharmacokinetic profiles of PEGylated drugs.[9] The ether linkages in the PEG backbone are generally stable to a wide range of pH conditions but can be susceptible to oxidative degradation.[10]

  • Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is known to be stable under basic, nucleophilic, and reductive conditions.[11][12][13] However, the Boc group is labile to acidic conditions, and its cleavage is a common deprotection strategy.[13][14] The rate of acid-catalyzed hydrolysis is dependent on the acid strength and temperature.[15][16][17]

Solubility in Aqueous Buffers

The presence of the 13-unit PEG chain is expected to make this compound readily soluble in a variety of aqueous buffers. PEG itself is soluble in water and many organic solvents.[7][18] The overall solubility is a balance between the hydrophilic PEG chain and the more hydrophobic propargyl and Boc groups.

Expected Solubility Profile:

Buffer ConditionExpected SolubilityRationale
Neutral pH (6.0 - 8.0) HighThe hydrophilic PEG chain dominates the molecule's properties, ensuring good solvation in aqueous media. The propargyl and Boc groups are stable under these conditions.
Acidic pH (3.0 - 5.0) High, with cautionWhile the molecule is expected to remain soluble, the acidic environment may lead to the gradual hydrolysis of the Boc-protecting group, altering the molecule's structure and properties over time.[15][16][17]
Basic pH (9.0 - 11.0) High, with cautionThe molecule is expected to be soluble. However, prolonged exposure to strongly basic conditions may affect the stability of the propargyl group.[4] The Boc group is generally stable under basic conditions.[11]

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is primarily influenced by the pH of the solution, which can affect the integrity of the Boc-protecting group and, to a lesser extent, the propargyl group. The PEG chain itself is generally stable across a wide pH range, though it can be susceptible to oxidation.[10]

Expected Stability Profile:

Buffer ConditionKey Stability ConcernExpected Outcome
Neutral pH (6.0 - 8.0) MinimalThe molecule is expected to be stable for extended periods when stored appropriately (e.g., at low temperatures and protected from light).
Acidic pH (3.0 - 5.0) Boc group hydrolysisThe Boc group is susceptible to acid-catalyzed cleavage, leading to the formation of the corresponding free amine. The rate of hydrolysis increases with decreasing pH and increasing temperature.[15][16][17]
Basic pH (9.0 - 11.0) Propargyl group reactivityWhile generally stable, the terminal alkyne of the propargyl group may undergo reactions under strongly basic conditions, especially at elevated temperatures.[4]
Presence of Oxidizing Agents PEG chain degradationThe ether backbone of the PEG chain can be susceptible to oxidative degradation, which can lead to chain cleavage.[10]

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is a reliable approach for determining the thermodynamic solubility of a compound in a specific solvent system.[2]

Methodology:

  • Preparation of Stock Solutions: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), as PEGylated compounds often lack a strong UV chromophore.[19][20]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis prep_stock Prepare Buffer Solutions prep_sample Add Excess Compound to Buffer prep_stock->prep_sample agitate Agitate at Constant Temperature prep_sample->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge collect Collect and Dilute Supernatant centrifuge->collect analyze Quantify by HPLC-CAD/MS collect->analyze

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Stability Assessment via Forced Degradation Studies

Forced degradation studies are employed to understand the degradation pathways and intrinsic stability of a molecule under various stress conditions.[21][22]

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in different aqueous buffers (acidic, neutral, and basic).

  • Stress Conditions: Expose the solutions to various stress conditions, including:

    • Acidic Hydrolysis: Incubate in an acidic buffer (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Incubate in a basic buffer (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Incubate a solution in a neutral buffer at an elevated temperature (e.g., 60 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Quenching: If necessary, quench the degradation reaction (e.g., by neutralizing the acidic or basic solution).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Compound Solution in Buffers acid Acidic Hydrolysis prep_solution->acid base Basic Hydrolysis prep_solution->base oxidation Oxidative Degradation prep_solution->oxidation thermal Thermal Degradation prep_solution->thermal sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling quench Quench Reaction sampling->quench hplc Analyze by Stability-Indicating HPLC quench->hplc

Caption: Workflow for Forced Degradation Studies.

Conclusion

This compound is anticipated to exhibit good aqueous solubility across a range of pH values, a characteristic primarily imparted by its 13-unit PEG spacer. The stability of this linker in aqueous buffers is expected to be optimal under neutral conditions. Acidic conditions are likely to induce cleavage of the Boc-protecting group, while strongly basic conditions may affect the integrity of the propargyl moiety. For researchers and drug development professionals, a thorough understanding of these properties is crucial for the successful application of this versatile linker. The experimental protocols provided in this guide offer a robust framework for the empirical determination of the solubility and stability of this compound, ensuring its reliable use in the synthesis of novel therapeutics.

References

An In-depth Technical Guide to Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental methodologies for Propargyl-PEG13-Boc, a bifunctional linker critical in the field of targeted protein degradation and bioconjugation.

Core Molecular Data

This compound is a heterobifunctional molecule featuring a terminal alkyne group (propargyl) for click chemistry applications and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between conjugated molecules.

PropertyValueSource(s)
Molecular Formula C34H64O15[1]
Molecular Weight 712.86 g/mol [1]

Primary Application: PROTAC Synthesis

This compound is extensively utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

A PROTAC molecule typically consists of three components:

  • A ligand that binds to a target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The role of this compound is to serve as this flexible linker, connecting the POI-binding ligand and the E3 ligase ligand. The propargyl group allows for covalent attachment to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific type of "click chemistry". The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a second molecule, typically through an amide bond formation.

Targeted Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC synthesized using a linker such as this compound.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Degradation Machinery PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->PROTAC Recycled Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-induced targeted protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. Below are generalized protocols for the key steps.

General Workflow for PROTAC Synthesis

The following diagram outlines a common workflow for synthesizing a PROTAC using a Propargyl-PEG linker.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow Start Start Materials: - Azide-modified POI Ligand - this compound - E3 Ligase Ligand Step1 Step 1: Click Chemistry (CuAAC Reaction) Start->Step1 Step3 Step 3: Amide Coupling (e.g., HATU, DIPEA) Start->Step3 E3 Ligase Ligand (with COOH) Intermediate Intermediate: POI Ligand-PEG13-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection (e.g., TFA in DCM) Intermediate->Step2 AmineIntermediate Intermediate: POI Ligand-PEG13-NH2 Step2->AmineIntermediate AmineIntermediate->Step3 FinalPROTAC Final PROTAC Molecule Step3->FinalPROTAC Purification Purification (e.g., HPLC) FinalPROTAC->Purification

Caption: A typical synthetic workflow for creating a PROTAC molecule.

Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for the bioconjugation of an azide-modified molecule (e.g., a protein or small molecule ligand) with a propargyl-containing molecule like this compound.

Materials:

  • Azide-modified molecule

  • This compound

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper-binding ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassing equipment (optional, but recommended for sensitive biomolecules)

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified molecule and this compound in the reaction buffer to their desired final concentrations. The molar ratio of the propargyl-linker to the azide-molecule may need to be optimized, but a slight excess of the linker (e.g., 1.5 to 5 equivalents) is common.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the azide-modified molecule and this compound.

    • Add the copper-binding ligand to the mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature.

    • The reaction time can vary from 1 to 16 hours, depending on the specific reactants. Reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the resulting conjugate can be purified from unreacted starting materials and catalyst components.

    • Common purification methods include size-exclusion chromatography, dialysis (for macromolecules), or reverse-phase HPLC.

Protocol: Boc Deprotection and Amide Coupling

This protocol outlines the steps following the CuAAC reaction to complete the PROTAC synthesis.

Boc Deprotection:

  • Dry the product from the CuAAC reaction.

  • Treat the dried intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the TFA and DCM under reduced pressure. The resulting product is the amine-functionalized intermediate.

Amide Coupling:

  • Dissolve the amine-functionalized intermediate and the E3 ligase ligand (containing a carboxylic acid) in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU, 3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 6 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product using reverse-phase HPLC.

References

An In-depth Technical Guide to Commercially Available Propargyl-PEG13-Boc Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-PEG13-Boc and its commercially available analogs and derivatives. These molecules are critical bifunctional linkers, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Their unique structure, featuring a terminal alkyne for "click" chemistry, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the assembly of complex biomolecules.

Core Concepts: The Role in Targeted Protein Degradation

This compound and its derivatives are instrumental in the field of targeted protein degradation. They serve as the linker component of PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. The PEG component of the linker enhances solubility and can influence the stability and cell permeability of the resulting PROTAC. The propargyl group allows for the covalent attachment of one of the binding moieties via the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The Boc-protected amine provides a reactive handle for the attachment of the other binding ligand after deprotection.

Commercially Available Propargyl-PEG-Boc Analogs and Derivatives

A variety of Propargyl-PEG-Boc analogs and derivatives are commercially available from several suppliers, offering flexibility in linker length and the nature of the protected functional group. The following tables summarize key quantitative data for some of these commercially available compounds.

Product NameSupplier(s)Molecular FormulaMolecular Weight ( g/mol )PurityCAS Number
This compound MedChemExpress, DC ChemicalsC34H64O15712.86>98%Not available
Propargyl-PEG1-SS-PEG1-C2-Boc Precise PEGC14H24O4S2320.46>96%1807518-78-0
Boc-NH-PEG5-propargyl ChemSceneC18H33NO7375.46≥98%2062663-67-4
t-Boc-N-Amido-PEG9-propargyl BroadPharmC26H49NO11551.797%Not available
N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester BroadPharmC25H45NO9503.6395%2093152-78-2
N-(Propargyl-PEG4)-PEG4-N-Boc BroadPharmC26H50N2O10550.798%Not available

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Experimental Protocols

General Protocol for PROTAC Synthesis using Propargyl-PEG-Boc Derivatives

This protocol outlines a general two-step synthesis for a PROTAC molecule, involving the deprotection of the Boc group followed by amide coupling and a subsequent CuAAC reaction.

Step 1: Boc Deprotection

  • Dissolve the Propargyl-PEG-Boc derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the deprotected Propargyl-PEG-amine (1 equivalent) and the carboxylic acid-containing ligand for either the target protein or the E3 ligase (1-1.2 equivalents) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.

  • Add a coupling agent such as HATU (1.2 equivalents) or EDC (1.5 equivalents) with HOBt (1.5 equivalents).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated NaHCO3, brine) to remove excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-containing intermediate from Step 2 (1 equivalent) and the azide-functionalized second ligand (1-1.2 equivalents) in a suitable solvent system, often a mixture of t-butanol and water or DMF.

  • Add a copper(II) sulfate solution (e.g., 0.1-0.5 equivalents).

  • Add a reducing agent, such as sodium ascorbate (e.g., 0.2-1 equivalent), to reduce Cu(II) to the active Cu(I) species.

  • A copper ligand, such as TBTA or THPTA, can be added to stabilize the Cu(I) and improve reaction efficiency.

  • Stir the reaction at room temperature for 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction or precipitation, followed by purification using flash column chromatography or preparative HPLC.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

This protocol provides a general method for the CuAAC reaction, which is central to the utility of propargyl-functionalized PEG linkers.

Materials:

  • Alkyne-containing molecule (e.g., Propargyl-PEG derivative)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., DMSO, DMF, t-butanol/water)

Procedure:

  • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

  • Prepare a stock solution of the azide-containing molecule in a suitable solvent.

  • Prepare a stock solution of CuSO4 in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • If using, prepare a stock solution of TBTA in DMSO or THPTA in water.

  • In a reaction vessel, combine the alkyne and azide solutions.

  • Add the copper ligand solution (if used).

  • Add the CuSO4 solution to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours but may be left longer.

  • The progress of the reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Once the reaction is complete, the product can be purified by methods appropriate for the specific molecule, such as precipitation, dialysis, or chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of this compound and its analogs.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product Propargyl_PEG_Boc Propargyl-PEG-Boc Derivative Boc_Deprotection 1. Boc Deprotection (TFA/DCM) Propargyl_PEG_Boc->Boc_Deprotection Ligand1_COOH Ligand 1 (with -COOH) Amide_Coupling 2. Amide Coupling (HATU/DIPEA) Ligand1_COOH->Amide_Coupling Ligand2_N3 Ligand 2 (with -N3) CuAAC 3. CuAAC Click Reaction (CuSO4, NaAsc) Ligand2_N3->CuAAC Boc_Deprotection->Amide_Coupling Deprotected Linker Amide_Coupling->CuAAC Alkyne Intermediate PROTAC_Product PROTAC Molecule CuAAC->PROTAC_Product

Caption: A generalized workflow for PROTAC synthesis.

CuAAC_Mechanism Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Terminal Alkyne (R1-C≡CH) Copper_Acetylide Copper Acetylide Intermediate Alkyne->Copper_Acetylide Azide Azide (R2-N3) Azide->Copper_Acetylide CuI Cu(I) CuI->Copper_Acetylide CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Triazole_Product 1,4-disubstituted 1,2,3-Triazole Copper_Acetylide->Triazole_Product Triazole_Product->CuI Releases Cu(I)

Caption: Simplified mechanism of the CuAAC reaction.

The Core of Connection: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click chemistry" reaction, a powerful tool for rapidly and efficiently forging stable covalent bonds.[1][2][3] Introduced by K.B. Sharpless, this reaction's high efficiency, remarkable regioselectivity, and broad functional group tolerance have cemented its role in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[1][4] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often demands harsh conditions and results in a mixture of regioisomers, the CuAAC reaction typically proceeds at room temperature to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][2][5] This guide provides an in-depth exploration of the fundamental principles of the CuAAC reaction, complete with experimental protocols and quantitative data to empower researchers in their scientific endeavors.

The Mechanism: A Tale of Two Coppers

Initial hypotheses for the CuAAC mechanism centered on a mononuclear copper catalyst. However, compelling kinetic studies, which demonstrated a second-order dependence on the copper concentration, and computational analyses have led to the now widely accepted dinuclear copper-mediated pathway as the kinetically favored route.[1] This dinuclear mechanism more accurately accounts for the significant rate acceleration and high fidelity characteristic of the CuAAC reaction.[1]

The catalytic cycle can be broken down into several key steps:

  • Formation of the Copper Acetylide: The reaction initiates with the coordination of a copper(I) catalyst to the terminal alkyne, forming a copper acetylide intermediate.[5]

  • Coordination of the Azide: The azide then coordinates to a second copper(I) center.

  • Cycloaddition: A six-membered copper metallacycle is formed in a concerted step.[5] The second copper atom acts as a stabilizing donor ligand.[5]

  • Ring Contraction: This metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.[1]

  • Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1][5]

CuAAC_Mechanism Dinuclear Catalytic Cycle of the CuAAC Reaction cluster_cycle Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Dinuclear Copper Acetylide Intermediate Cu(I)->Copper_Acetylide + Alkyne Alkyne Alkyne Alkyne->Copper_Acetylide Metallacycle Six-Membered Dinuclear Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide Azide->Metallacycle Copper_Triazolide Dinuclear Copper Triazolide Intermediate Metallacycle->Copper_Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Copper_Triazolide->Product Protonolysis Product->Cu(I) Catalyst Regeneration

A simplified representation of the dinuclear CuAAC catalytic cycle.

Core Components and Reaction Conditions

The success of a CuAAC reaction hinges on the careful selection of its core components and the optimization of reaction conditions.

ComponentDescriptionTypical ExamplesNotes
Azide The 1,3-dipole component.Alkyl azides, aryl azides, biomolecule-azides.Azides are generally stable but can be energetic; handle with care.
Alkyne The dipolarophile component.Terminal alkynes are required for the Cu(I)-catalyzed reaction.Internal alkynes are unreactive in CuAAC but can participate in the ruthenium-catalyzed version (RuAAC).[2][5]
Copper(I) Source The catalyst.Cu(I) salts (e.g., CuI, CuBr), or in situ reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent.Cu(I) is prone to oxidation and disproportionation in aqueous solutions.[6][7]
Reducing Agent Used to generate and maintain the Cu(I) oxidation state from a Cu(II) source.Sodium ascorbate is the most common.[8]A slight excess is often used to prevent oxidative homocoupling of the alkyne.[5]
Ligand Stabilizes the Cu(I) catalyst, prevents oxidation, and accelerates the reaction.Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), bathocuproine disulfonate (BCS).[9][10]The choice of ligand can be critical, especially in biological applications, to minimize copper-induced toxicity.[10]
Solvent The reaction medium.A wide range of solvents are tolerated, including water, t-BuOH/H₂O, DMF, DMSO, and ionic liquids.[5][11][12]The reaction often sees a rate acceleration in water.[5]
Temperature Reaction temperature.Typically room temperature.Microwave irradiation can be used to significantly reduce reaction times.[2]
pH The acidity or basicity of the reaction medium.The reaction is tolerant of a wide pH range, typically between 4 and 12.[5][13]This makes it highly suitable for bioconjugation reactions under physiological conditions.

Quantitative Data from Representative CuAAC Reactions

The following table summarizes quantitative data from various CuAAC reactions to provide a comparative overview of catalyst loading, reaction times, and yields.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI1-2DMF254-16High[14]
CuSO₄/Sodium Ascorbate1-5t-BuOH/H₂O251-4High[12]
GO/Pim/Cu1Water500.5-3.580-96[15]
Cu-CANS0.5Water25660-95[15]
CRGO-Ima-Cu(I)2N/A407285-99[15]
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.5Neat250.08>99[16]
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂0.005Neat5024>99[16]

Experimental Protocols

Below are detailed methodologies for common CuAAC experiments. These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)

  • Nitrogen or Argon source for inert atmosphere (optional but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the azide and the terminal alkyne.

  • Add the solvent and stir to dissolve the reactants.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[12]

Protocol 2: Bioconjugation of an Azide-Modified Small Molecule to an Alkyne-Labeled Protein

This protocol provides a general guideline for labeling an alkyne-tagged biomolecule.

Materials:

  • Alkyne-labeled protein in a suitable buffer (e.g., phosphate buffer)

  • Azide-containing small molecule

  • Copper(II) sulfate (CuSO₄) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution

Procedure:

  • To the buffered solution of the alkyne-labeled protein, add the azide-containing small molecule to the desired final concentration.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add CuSO₄ to the mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[17]

  • Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.[12]

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • The labeled biomolecule can then be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[12]

CuAAC_Workflow General Experimental Workflow for CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prepare_Reactants Prepare Azide and Alkyne Solutions Mix_Reactants Combine Azide, Alkyne, and Ligand Prepare_Reactants->Mix_Reactants Prepare_Catalyst Prepare CuSO4 and Sodium Ascorbate Solutions Add_Catalyst Add Sodium Ascorbate then CuSO4 Prepare_Catalyst->Add_Catalyst Prepare_Ligand Prepare Ligand Solution (if applicable) Prepare_Ligand->Mix_Reactants Mix_Reactants->Add_Catalyst Incubate Stir at Room Temperature Add_Catalyst->Incubate Monitor Monitor Reaction Progress (TLC, LC-MS) Incubate->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Product (Chromatography, etc.) Extract->Purify

A generalized workflow for a typical CuAAC reaction.

Applications in Drug Discovery and Development

The versatility and robustness of the CuAAC reaction have made it an indispensable tool in the pharmaceutical industry.[3][18] Its applications span the entire drug discovery and development pipeline:

  • Lead Identification and Optimization: CuAAC is extensively used to generate large combinatorial libraries of diverse small molecules for high-throughput screening, accelerating the identification of novel drug candidates.[4][19]

  • Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the precise and stable conjugation of drugs to targeting moieties such as antibodies, creating antibody-drug conjugates (ADCs) with enhanced therapeutic indices.[20][21]

  • Development of Probes and Diagnostics: Fluorescent dyes, affinity tags, and other reporter molecules can be readily attached to biomolecules via CuAAC, facilitating the development of probes for target identification, validation, and diagnostic assays.[][23]

  • Peptide and Protein Engineering: The reaction enables the site-specific modification of peptides and proteins, allowing for the introduction of non-natural amino acids, PEGylation, and the construction of complex protein architectures.[24][25]

References

Methodological & Application

Step-by-Step Guide for Synthesizing a PROTAC Using Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a Propargyl-PEG13-Boc linker. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of linker is critical to the efficacy of a PROTAC, influencing its stability, solubility, and the geometry of the ternary complex formed between the target protein and the E3 ligase.

This compound is a versatile linker that offers several advantages in PROTAC synthesis. The polyethylene glycol (PEG) chain enhances solubility and provides flexibility, while the terminal propargyl group allows for efficient and specific conjugation to an azide-modified ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The Boc-protected amine allows for a modular, stepwise synthesis.

PROTAC Signaling Pathway

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ubiquitination PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ternary_Complex->PROTAC Recycled Ub Ubiquitin Ternary_Complex->Ub Recruits Poly_Ub_POI Polyubiquitinated POI Ub->Poly_Ub_POI Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a multi-step process. The following protocol outlines a general strategy, which can be adapted for specific target and E3 ligase ligands.

Overall Synthesis Workflow

The synthesis involves three main stages:

  • Boc Deprotection: Removal of the Boc protecting group from the this compound linker to expose the primary amine.

  • Amide Coupling: Formation of an amide bond between the deprotected linker and the carboxylic acid of the first ligand (either the POI or E3 ligase ligand).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): "Click" reaction between the propargyl group of the linker-ligand conjugate and an azide-functionalized second ligand.

PROTAC_Synthesis_Workflow Start This compound Step1 Step 1: Boc Deprotection (TFA, DCM) Start->Step1 Intermediate1 Propargyl-PEG13-NH2 Step1->Intermediate1 Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Intermediate1->Step2 Ligand1 Ligand 1-COOH (POI or E3 Ligase Ligand) Ligand1->Step2 Intermediate2 Ligand 1-Linker-Propargyl Step2->Intermediate2 Step3 Step 3: CuAAC 'Click' Reaction (CuSO4, Sodium Ascorbate) Intermediate2->Step3 Ligand2 Ligand 2-N3 (Azide-functionalized Ligand) Ligand2->Step3 Final_PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Step3->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis.

Step 1: Boc Deprotection of this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group and generate the free amine for subsequent amide coupling.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker, Propargyl-PEG13-NH₂.

Step 2: Amide Coupling with Ligand 1

Objective: To form an amide bond between the deprotected linker and a carboxylic acid-functionalized ligand (e.g., a POI binder).

Materials:

  • Propargyl-PEG13-NH₂ (from Step 1)

  • Ligand 1 with a carboxylic acid group (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Ligand 1 (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Propargyl-PEG13-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-Linker-Propargyl intermediate.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the Ligand 1-Linker-Propargyl intermediate with an azide-functionalized Ligand 2 (e.g., an E3 ligase ligand).

Materials:

  • Ligand 1-Linker-Propargyl (from Step 2) (1.0 eq)

  • Azide-functionalized Ligand 2 (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • A 1:1 mixture of tert-butanol and water

  • Preparative high-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolve Ligand 1-Linker-Propargyl (1.0 eq) and the azide-functionalized Ligand 2 (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a hypothetical PROTAC using the described protocol.

Table 1: Synthesis Reaction Data

StepReactionReactantsProductYield (%)Purity (%)
1Boc DeprotectionThis compoundPropargyl-PEG13-NH₂>95~95
2Amide CouplingPropargyl-PEG13-NH₂, Ligand 1-COOHLigand 1-Linker-Propargyl60-80>95
3CuAACLigand 1-Linker-Propargyl, Ligand 2-N₃Final PROTAC50-70>98

Table 2: Characterization of Final PROTAC

AnalysisResult
LC-MS Confirmed molecular weight of the final PROTAC
¹H NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand
HPLC A single major peak in the chromatogram, confirming high purity

Table 3: Biological Activity Data (Hypothetical)

AssayParameterValue
Western BlotDC₅₀ (50% degradation concentration)50 nM
Dₘₐₓ (maximum degradation)>90%
Cell ViabilityIC₅₀ (50% inhibitory concentration)1 µM

Disclaimer: The data presented are for illustrative purposes. Actual yields, purity, and biological activity will vary depending on the specific ligands and reaction conditions used. Optimization of each step may be required. This protocol is intended for research use only by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for Propargyl-PEG13-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propargyl-PEG13-Boc in ADC Development

This compound is a heterobifunctional linker molecule designed for the precise and efficient synthesis of antibody-drug conjugates (ADCs). ADCs are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component that connects the antibody and the payload, influencing the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release.

The this compound linker offers a strategic combination of functionalities:

  • Propargyl Group: A terminal alkyne group that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for a highly specific and efficient covalent linkage to an azide-modified antibody.

  • Polyethylene Glycol (PEG) Spacer (13 units): A hydrophilic 13-unit PEG chain that imparts several beneficial properties to the resulting ADC. PEGylation can enhance the solubility and stability of the ADC, particularly when conjugated with hydrophobic payloads. It can also reduce immunogenicity and prolong the circulation half-life of the ADC, leading to improved pharmacokinetic profiles.[1][2]

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine group. The Boc protecting group is stable under various reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This primary amine can then be used for the covalent attachment of a cytotoxic payload, typically through an amide bond formation with a carboxylic acid group on the payload.

This combination of features enables a controlled, sequential approach to ADC synthesis. First, the cytotoxic payload is conjugated to the linker. Subsequently, the purified drug-linker conjugate is attached to the antibody via click chemistry. This methodology allows for the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute influencing the efficacy and safety of the therapeutic.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₄H₆₄O₁₅
Molecular Weight 712.86 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other organic solvents

Experimental Workflow for ADC Synthesis using this compound

The overall workflow for synthesizing an ADC using this compound involves a three-stage process:

  • Drug-Linker Conjugation: The cytotoxic payload is attached to the deprotected this compound linker.

  • Antibody Modification: The monoclonal antibody is functionalized with azide groups.

  • Final ADC Conjugation: The drug-linker construct is conjugated to the azide-modified antibody via CuAAC click chemistry.

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Antibody Modification cluster_2 Stage 3: ADC Conjugation Boc_Linker This compound Deprotection Boc Deprotection Boc_Linker->Deprotection Amine_Linker Propargyl-PEG13-NH2 Deprotection->Amine_Linker Amide_Coupling Amide Coupling Amine_Linker->Amide_Coupling Payload Cytotoxic Payload (with COOH group) Payload->Amide_Coupling Drug_Linker Propargyl-PEG13-Payload Amide_Coupling->Drug_Linker Click_Chemistry CuAAC Click Chemistry Drug_Linker->Click_Chemistry Antibody Monoclonal Antibody Azide_Modification Azide Functionalization Antibody->Azide_Modification Azide_Antibody Azide-Modified Antibody Azide_Modification->Azide_Antibody Azide_Antibody->Click_Chemistry Purification Purification Click_Chemistry->Purification Characterization Characterization Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Figure 1: Overall workflow for ADC synthesis using this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate (Propargyl-PEG13-Payload)

This protocol describes the deprotection of the Boc group from this compound and the subsequent conjugation of a carboxylic acid-containing cytotoxic payload.

Part A: Boc Deprotection

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the payload is acid-sensitive, a lower concentration of TFA and longer reaction time may be necessary.

  • (Optional) Add TIS (2.5-5% v/v) to scavenge the tert-butyl cations generated during the reaction.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with toluene (3 times) to ensure complete removal of residual TFA. The resulting TFA salt of Propargyl-PEG13-Amine can be used directly in the next step.

Part B: Amide Coupling with Cytotoxic Payload

Materials:

  • Propargyl-PEG13-Amine (TFA salt from Part A)

  • Carboxylic acid-containing cytotoxic payload (e.g., MMAE, DM1)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the Propargyl-PEG13-Amine (TFA salt) and the cytotoxic payload (1.0-1.2 equivalents) in anhydrous DMF or DMSO.

  • Add DIPEA (2-3 equivalents) to neutralize the TFA salt and act as a base.

  • In a separate vial, dissolve HATU or HBTU (1.2 equivalents) in a small amount of anhydrous DMF or DMSO.

  • Add the HATU/HBTU solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by reverse-phase HPLC to isolate the Propargyl-PEG13-Payload conjugate.

  • Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the Propargyl-PEG13-Payload to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG13-Payload (dissolved in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Desalting column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system for purification

Procedure:

  • In a reaction tube, add the azide-modified antibody to the desired final concentration (e.g., 1-10 mg/mL).

  • Add the Propargyl-PEG13-Payload solution to the antibody solution. A molar excess of the drug-linker (typically 5-10 fold over the antibody) is recommended. The final concentration of the organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody stability.

  • In a separate tube, prepare the copper catalyst complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA complex to the antibody-drug-linker mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed in the dark to minimize potential side reactions.

  • Quench the reaction by adding an excess of a chelating agent like EDTA to a final concentration of 5-10 mM.

  • Purify the ADC from unreacted drug-linker and copper catalyst using a desalting column or TFF, exchanging the buffer to a suitable formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).[4][]

CuAAC_Mechanism cluster_0 Reactants cluster_1 Catalyst System cluster_2 Reaction and Product Alkyne Propargyl-PEG13-Payload (Alkyne) Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Azide Azide-Modified Antibody (Azide) Azide->Cycloaddition CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Catalyst [Cu(I)-THPTA] Complex CuI->Catalyst THPTA THPTA (Ligand) THPTA->Catalyst Catalyst->Cycloaddition Catalysis Triazole Stable Triazole Linkage Cycloaddition->Triazole ADC Antibody-Drug Conjugate Triazole->ADC

Figure 2: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Characterization of the Antibody-Drug Conjugate

After purification, the ADC should be thoroughly characterized to ensure its quality and consistency.

1. Drug-to-Antibody Ratio (DAR) Determination:

The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The weighted average DAR can be calculated from the peak areas of the different species.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): After reducing the interchain disulfide bonds of the ADC, RP-HPLC can separate the light and heavy chains. The DAR can be calculated based on the relative peak areas of the drug-conjugated and unconjugated chains.[7][8]

  • Mass Spectrometry (MS): Native MS or LC-MS can be used to determine the molecular weight of the intact ADC, from which the DAR can be calculated.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the amount of high molecular weight aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm the covalent attachment of the drug-linker.

3. In Vitro Cytotoxicity Assay:

The potency of the ADC is evaluated by determining its in vitro cytotoxicity against a target cancer cell line that expresses the antigen recognized by the antibody.

Protocol 3: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)

Materials:

  • Target cancer cell line

  • Control cancer cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Antibody-Drug Conjugate (ADC)

  • Unconjugated antibody (control)

  • Free cytotoxic payload (control)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed the target and control cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

  • Remove the medium from the cells and add the serially diluted test articles.

  • Incubate the plates for a defined period (e.g., 72-96 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the cell viability against the logarithm of the concentration and fitting the data to a four-parameter logistic curve.

Representative Data and Expected Outcomes

The use of a PEG linker, such as the PEG13 in this compound, is expected to influence the physicochemical and biological properties of the resulting ADC. The following tables provide representative data from studies on ADCs with varying PEG linker lengths. The exact values will be specific to the antibody, payload, and cell line used.

Table 1: Representative Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths in Rats

LinkerHalf-life (t½, hours)Clearance (mL/hr/kg)
No PEG1500.35
PEG41800.28
PEG8 220 0.20
PEG122500.15
PEG243000.12

This data is illustrative and based on trends observed in preclinical studies. Longer PEG chains generally lead to increased half-life and reduced clearance.[2][9]

Table 2: Representative In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

LinkerTarget Cell Line IC₅₀ (nM)
No PEG0.5
PEG40.8
PEG8 1.2
PEG122.5
PEG245.0

This data is illustrative. In some cases, longer PEG linkers may slightly decrease the in vitro potency, potentially due to steric hindrance, but this is often compensated for by improved in vivo performance.[10][11]

Conclusion

This compound is a versatile and valuable tool for the development of next-generation antibody-drug conjugates. Its heterobifunctional nature allows for a controlled and sequential conjugation strategy, leading to the production of more homogeneous and well-defined ADCs. The inclusion of a PEG13 spacer is designed to enhance the physicochemical and pharmacokinetic properties of the ADC, ultimately aiming to improve its therapeutic index. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and scientists in the field of ADC development to effectively utilize this advanced linker technology.

References

Application Notes and Protocols for Click Chemistry Reaction of Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful implementation of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry using Propargyl-PEG13-Boc. This reagent is a versatile tool in bioconjugation, drug delivery, and the synthesis of PROTACs, enabling the stable linkage of molecules through a triazole bridge.[1][2]

Introduction to CuAAC Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[3][4][5] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[][7][8][9] This reaction is a cornerstone of bioconjugation due to its bio-orthogonality and reliability.[5][10][11] this compound contains a terminal alkyne group, making it an ideal substrate for CuAAC reactions.[1][2] The PEG linker enhances solubility and biocompatibility, while the Boc protecting group allows for further synthetic manipulations.[12]

Reaction Principle

The CuAAC reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3][13] The Cu(I) catalyst selectively activates the terminal alkyne of this compound for cycloaddition with an azide-containing molecule, leading to the formation of a stable triazole linkage.[][7] To enhance the reaction rate and prevent catalyst disproportionation, a stabilizing ligand is often employed.[14]

Data Presentation: CuAAC Reaction Parameters

The following table summarizes typical quantitative parameters for a successful CuAAC reaction involving this compound. These values are starting points and may require optimization depending on the specific azide partner and desired outcome.

ParameterRecommended RangeNotes
Reactant Molar Ratio (Alkyne:Azide) 1:1 to 1:1.5A slight excess of the azide can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄) 0.05 to 0.25 mMLower concentrations are often sufficient, especially with a stabilizing ligand.[15]
Sodium Ascorbate 5 mMShould be in excess relative to the copper catalyst to maintain the Cu(I) state.[15]
Ligand (e.g., THPTA, TBTA) 5 equivalents relative to Cu(II)Protects the biomolecule from oxidation and accelerates the reaction.[10][16]
Solvent Aqueous buffers (PBS, HEPES), or mixtures with organic co-solvents (DMSO, DMF, tBuOH)The choice of solvent depends on the solubility of the reactants.[17]
pH 6.5 - 8.0CuAAC is robust across a wide pH range, but this is optimal for many biomolecules.[7][17]
Temperature Room Temperature (20-25°C)The reaction is typically efficient at room temperature. Gentle heating (e.g., to 37°C) can be used to increase the rate if necessary.
Reaction Time 1 - 12 hoursReaction progress should be monitored (e.g., by LC-MS or TLC).

Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction with this compound.

Materials:
  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:
  • Reactant Preparation:

    • In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.5 equivalents) in the chosen solvent system. If the reactants are not fully soluble in an aqueous buffer, a minimal amount of a compatible organic co-solvent like DMSO can be used.

  • Inert Atmosphere:

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[14]

  • Catalyst and Ligand Preparation:

    • In a separate microcentrifuge tube, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

    • In another tube, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).[14]

    • In a third tube, prepare a stock solution of the ligand (e.g., 50 mM THPTA in deionized water).

  • Catalyst Addition:

    • To the stirred reaction mixture, add the ligand solution followed by the CuSO₄ solution. The final concentration of copper should be between 0.05 and 0.25 mM, with the ligand at a 5-fold excess.

    • Immediately after, add the sodium ascorbate solution to a final concentration of approximately 5 mM.[15]

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by an appropriate analytical method such as LC-MS or TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, it can be quenched by exposure to air.

    • The purification method will depend on the nature of the product. Common methods include:

      • Precipitation: If the product is insoluble in a particular solvent.

      • Extraction: Using an appropriate organic solvent.

      • Chromatography: Size-exclusion or reversed-phase chromatography for purification of bioconjugates.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_product Final Product Reactants Dissolve this compound and Azide Molecule Inert Purge with Inert Gas Reactants->Inert Catalyst Add Ligand, CuSO4, and Sodium Ascorbate Inert->Catalyst Stir Incubate at Room Temperature Catalyst->Stir Monitor Monitor Reaction (LC-MS/TLC) Stir->Monitor Purify Work-up and Purification Monitor->Purify Product Triazole-linked Conjugate Purify->Product

Caption: Experimental workflow for the CuAAC reaction.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_catalyst_gen Catalyst Generation cluster_product Product Alkyne This compound (R1-C≡CH) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide Azide Molecule (R2-N3) Cycloaddition Cycloaddition Azide->Cycloaddition CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Cycloaddition Cu_Triazolide Copper(I) Triazolide Cycloaddition->Cu_Triazolide Cu_Triazolide->CuI Regeneration Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole Protonation CuII Cu(II)SO4 CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Cellular Labeling with Propargyl-PEG13-Boc Constructs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and visualization of biomolecules in their native environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers high specificity and efficiency for conjugating probes to targets within complex biological systems. Propargyl-PEG13-Boc is a versatile reagent featuring a terminal alkyne group for click chemistry, a 13-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc) protecting group on a terminal amine.

This document provides detailed application notes and protocols for the use of this compound in cellular labeling experiments. A critical consideration for the use of this construct is the presence of the Boc protecting group, which renders the terminal amine unavailable for conjugation. Standard methods for Boc deprotection involve harsh acidic conditions that are incompatible with live cells. Therefore, the direct application of this compound for intracellular labeling in living systems is challenging.

These notes will focus on two primary applications:

  • Labeling of proteins in cell lysates , where the Boc group can be removed chemically prior to or during the labeling reaction.

  • Labeling of live cells using the deprotected form, Propargyl-PEG13-amine , which can be generated from the Boc-protected precursor.

Data Presentation

The following tables summarize representative quantitative data that can be expected when using propargyl-PEGylated probes for cellular labeling. These values are illustrative and should be optimized for specific cell types and experimental conditions.

Table 1: Labeling Efficiency in Cell Lysates

Target ProteinLabeling MethodConcentration of ProbeLabeling Efficiency (%)
Protein XCuAAC on Lysate50 µM85 ± 5
Protein YCuAAC on Lysate50 µM78 ± 7
Total ProteomeCuAAC on Lysate100 µM65 ± 10

Table 2: Cell Viability Assessment After Labeling with Propargyl-PEG13-amine

Cell LineTreatmentViability (%)
HEK293TUntreated Control98 ± 2
Propargyl-PEG13-amine (50 µM)95 ± 3
+ CuAAC Reagents92 ± 4
HeLaUntreated Control97 ± 3
Propargyl-PEG13-amine (50 µM)94 ± 4
+ CuAAC Reagents90 ± 5

Experimental Protocols

Protocol 1: Chemical Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate Propargyl-PEG13-amine, which can be used for direct labeling of live cells.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC or other suitable purification system

Procedure:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude Propargyl-PEG13-amine.

  • Purify the product by HPLC or another appropriate chromatographic method.

  • Confirm the identity and purity of the product by NMR and mass spectrometry.

Protocol 2: Labeling of Proteins in Cell Lysates

This protocol details the labeling of proteins in a cell lysate using this compound, with deprotection occurring in situ.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Click chemistry reagents:

    • Azide-functionalized fluorescent probe (e.g., Azide-Fluor 488)

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform

Procedure:

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Labeling Reaction: a. In a microcentrifuge tube, combine the protein lysate (e.g., 50 µL of 1-5 mg/mL) with PBS to a final volume of 150 µL. b. Add the azide-functionalized fluorescent probe to a final concentration of 20-50 µM. c. Prepare the click chemistry reaction mix by sequentially adding and vortexing:

    • 10 µL of 100 mM THPTA solution.
    • 10 µL of 20 mM CuSO₄ solution.
    • 10 µL of 300 mM sodium ascorbate solution (freshly prepared). d. Add 30 µL of the click reaction mix to the protein lysate. e. Add this compound to a final concentration of 50-100 µM. The acidic nature of the subsequent deprotection step will be sufficient to remove the Boc group. f. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation: a. Add 600 µL of methanol, 150 µL of chloroform, and 400 µL of deionized water to the reaction mixture. b. Vortex thoroughly and centrifuge at high speed for 5 minutes. c. Carefully remove the upper aqueous layer. d. Add 450 µL of methanol to the interface and remaining lower layer. e. Centrifuge for 5 minutes to pellet the labeled protein. f. Discard the supernatant and wash the pellet with methanol.

  • Analysis: Resuspend the protein pellet in a suitable buffer for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or mass spectrometry.

Protocol 3: Live Cell Labeling with Propargyl-PEG13-amine

This protocol outlines a general procedure for introducing the deprotected Propargyl-PEG13-amine into live cells for subsequent labeling via click chemistry. The delivery efficiency of the amine-containing probe may vary between cell types.

Materials:

  • Cells cultured on coverslips or in appropriate culture plates

  • Propargyl-PEG13-amine (from Protocol 1)

  • Cell culture medium

  • Click chemistry reagents (as in Protocol 2)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Mounting medium with DAPI

Procedure:

  • Cell Treatment: a. Culture cells to the desired confluency. b. Treat the cells with Propargyl-PEG13-amine at a final concentration of 10-50 µM in fresh cell culture medium. c. Incubate for 4-24 hours to allow for cellular uptake and incorporation into target biomolecules.

  • Fixation and Permeabilization: a. Wash the cells three times with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash three times with wash buffer.

  • Click Reaction: a. Prepare the click reaction cocktail as described in Protocol 2. b. Add the cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Staining and Imaging: a. Wash the cells three times with wash buffer. b. Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining. c. Image the cells using a fluorescence microscope with appropriate filter sets.

Protocol 4: Cell Viability Assay

This protocol describes a standard MTT assay to assess the cytotoxicity of the labeling procedure.

Materials:

  • Cells seeded in a 96-well plate

  • Propargyl-PEG13-amine and click chemistry reagents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the labeling reagents (Propargyl-PEG13-amine and/or click chemistry components) at the desired concentrations for the intended duration of the labeling experiment. Include untreated control wells.

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Chemical Structure and Reaction

G cluster_0 This compound cluster_1 Deprotection cluster_2 Deprotected Probe cluster_3 Click Reaction cluster_4 Labeled Product Propargyl_PEG13_Boc This compound TFA TFA/DCM Propargyl_PEG13_amine Propargyl-PEG13-amine TFA->Propargyl_PEG13_amine Boc Removal Cu_catalyst Cu(I) catalyst Azide_Fluorophore Azide-Fluorophore Labeled_Product Labeled Biomolecule Cu_catalyst->Labeled_Product CuAAC G Workflow for Labeling Cell Lysates start Start: Cell Culture cell_lysis Cell Lysis & Protein Extraction start->cell_lysis quantification Protein Quantification cell_lysis->quantification labeling Click Chemistry Labeling in Lysate (with this compound and Azide-Fluorophore) quantification->labeling precipitation Protein Precipitation labeling->precipitation analysis Downstream Analysis (SDS-PAGE, Mass Spec) precipitation->analysis end End analysis->end G Workflow for Live Cell Labeling start Start: Cell Culture deprotection Chemical Deprotection of This compound start->deprotection probe_delivery Incubate Live Cells with Propargyl-PEG13-amine deprotection->probe_delivery fix_perm Fixation and Permeabilization probe_delivery->fix_perm click_reaction Click Reaction with Azide-Fluorophore fix_perm->click_reaction imaging Fluorescence Microscopy click_reaction->imaging end End imaging->end G Investigating Protein Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation E3 E3 Ubiquitin Ligase E2->E3 Target_Protein Target Protein E3->Target_Protein Ligation Ubiquitinated_Protein Ubiquitinated Target Protein Target_Protein->Ubiquitinated_Protein Proteasome Proteasome Ubiquitinated_Protein->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Labeled_Ub Propargyl-Labeled Ubiquitin Analog Labeled_Ub->E1 Activation

Application Notes and Protocols for Propargyl-PEG13-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[4][5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. Propargyl-PEG13-Boc is a versatile, PEG-based PROTAC linker that features a terminal alkyne group, making it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."[6][7][8] This allows for the efficient and modular synthesis of PROTAC libraries. The Boc-protected amine provides a stable handle for further chemical modifications.

These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs, including detailed protocols for synthesis and cellular evaluation.

Principle of the Technology

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

The synthesis of a PROTAC using this compound typically involves a convergent approach where the POI ligand, functionalized with an azide group, is "clicked" onto the terminal alkyne of the this compound linker, which is already attached to the E3 ligase ligand. The Boc protecting group on the linker can be removed to allow for further modifications if necessary. The CuAAC reaction is highly efficient and specific, proceeding under mild conditions, which is ideal for complex molecule synthesis.[9][10][11]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC PROTAC_recycled PROTAC PROTAC->PROTAC_recycled Recycled E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex Ub->POI_PROTAC_E3 Ubiquitination Proteasome 26S Proteasome Amino_Acids Amino_Acids Proteasome->Amino_Acids Recycled Amino Acids Ubiquitinated_POI Poly-ubiquitinated POI POI_PROTAC_E3->Ubiquitinated_POI Ubiquitinated_POI->Proteasome Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Applications

This compound is a versatile linker for the development of PROTACs against a wide range of protein targets implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. The length of the PEG13 linker can be optimal for inducing the degradation of specific targets by providing the necessary flexibility and distance for the formation of a stable ternary complex.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[12][13][14] Developing PROTACs to degrade key components of this pathway, such as PI3K and mTOR, is a promising therapeutic strategy.[12][]

While specific data for a PROTAC utilizing this compound against this pathway is not publicly available, we present representative data for a dual-targeting PI3K/mTOR PROTAC, GP262, which employs a PEG linker, to illustrate the potential application.[12]

Table 1: Degradation Efficacy of a Representative PI3K/mTOR-Targeting PROTAC (GP262)

Target ProteinCell LineDC50 (nM)Dmax (%)Reference
PI3KαMDA-MB-23142.23>80[12]
PI3KβMDA-MB-231227.4>70[12]
mTORMDA-MB-23145.474.9[12]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

PI3K_AKT_mTOR_Pathway cluster_degradation PROTAC-mediated Degradation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Proteasome Proteasome PI3K->Proteasome Degradation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes mTORC1->Proteasome Degradation PROTAC PI3K/mTOR PROTAC (using this compound) PROTAC->PI3K E3_Ligase E3 Ligase PROTAC->E3_Ligase

Figure 2: Targeting the PI3K/AKT/mTOR pathway with a PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing this compound.

Experimental_Workflow start Start: Design PROTAC synthesis Synthesis of PROTAC using This compound via CuAAC start->synthesis purification Purification and Characterization (LC-MS, NMR) synthesis->purification in_vitro_assays In Vitro Assays purification->in_vitro_assays cell_based_assays Cell-Based Assays in_vitro_assays->cell_based_assays western_blot Western Blot for Protein Degradation (DC50, Dmax) cell_based_assays->western_blot nanobret NanoBRET for Ternary Complex Formation cell_based_assays->nanobret viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_based_assays->viability data_analysis Data Analysis and Lead Optimization western_blot->data_analysis nanobret->data_analysis viability->data_analysis end End: Candidate PROTAC data_analysis->end

Figure 3: Experimental workflow for PROTAC evaluation.
Protocol 1: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized POI ligand to this compound that is pre-conjugated to an E3 ligase ligand.

Materials:

  • Azide-functionalized POI ligand

  • This compound-E3 Ligase Ligand conjugate

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or a mixture of tert-butanol and water

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vial, dissolve the this compound-E3 Ligase Ligand conjugate (1 equivalent) and the azide-functionalized POI ligand (1.1 equivalents) in DMF (or t-BuOH/H₂O).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in deionized water.

  • In another vial, prepare a solution of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC by LC-MS and ¹H NMR.

Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol allows for the quantification of target protein levels in cells following PROTAC treatment.[4]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This protocol provides a method to measure the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[3][16][17]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • PROTAC stock solution (in DMSO)

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors using FuGENE® HD.

    • Plate the transfected cells in white, 96-well plates and incubate for 24 hours.

  • Assay Setup:

    • Prepare serial dilutions of the PROTAC in Opti-MEM®.

    • Prepare the HaloTag® NanoBRET™ 618 Ligand in Opti-MEM®.

    • Remove the culture medium from the cells and add the PROTAC dilutions.

    • Add the HaloTag® NanoBRET™ 618 Ligand to all wells.

    • Incubate at 37°C and 5% CO₂ for the desired time.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with a 460nm BP filter (donor) and a 618nm LP filter (acceptor).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations.[16]

Conclusion

This compound is a valuable tool for the synthesis of PROTACs in the field of targeted protein degradation. Its PEG structure offers favorable physicochemical properties, while the terminal alkyne enables efficient and modular PROTAC assembly via click chemistry. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs, paving the way for the development of new therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and circulation half-life, while reducing its immunogenicity. This document provides detailed application notes and protocols for the bioconjugation of peptides with Propargyl-PEG13-Boc, a heterobifunctional linker that enables a precise and efficient "click chemistry" approach to PEGylation.

The this compound linker contains a terminal alkyne group (propargyl) for conjugation and a Boc-protected amine. The conjugation is typically achieved through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a highly efficient and specific type of click chemistry. This reaction forms a stable triazole linkage between an azide-modified peptide and the propargyl group of the PEG linker. The Boc protecting group on the other end of the PEG linker can be subsequently removed to expose a primary amine, allowing for further functionalization if desired.

These protocols will guide the user through the essential steps of preparing an azide-modified peptide via solid-phase peptide synthesis (SPPS), performing the CuAAC reaction with this compound, and the final deprotection of the Boc group.

Data Presentation

The efficiency of the CuAAC reaction can be influenced by various factors, including the nature of the peptide, catalyst system, and reaction conditions. Below is a table summarizing typical quantitative data for the bioconjugation of an azide-modified model peptide with this compound.

ParameterValueMethod of AnalysisReference
Peptide Purity (pre-conjugation) >95%RP-HPLC[1][2]
Conjugation Reaction Time 1 - 4 hoursTLC, LC-MS[3]
Conversion to PEGylated Peptide >95%LC-MS[1]
Isolated Yield of PEGylated Peptide 70 - 90%Gravimetric analysis after purification[2][4]
Purity of PEGylated Peptide >98%RP-HPLC[5][6]
Mass Confirmation Expected mass ± 1 DaESI-MS or MALDI-TOF[5][6][7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Modified Peptide

This protocol describes the synthesis of a peptide containing an azido-amino acid, such as azidolysine or azidoproline, using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected azido-amino acid (e.g., Fmoc-L-azidolysine(Boc)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Incorporation of Azido-Amino Acid: Repeat the Fmoc deprotection and coupling steps for each amino acid in the peptide sequence. For the incorporation of the azide functionality, use the desired Fmoc-protected azido-amino acid.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains sensitive residues like tryptophan or methionine, add appropriate scavengers.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the azide-modified peptide by analytical RP-HPLC and mass spectrometry (MS).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-modified peptide and this compound.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Dimethyl sulfoxide (DMSO) or a mixture of water and a co-solvent (e.g., t-butanol, DMF)

  • Phosphate-buffered saline (PBS) or appropriate buffer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-modified peptide in water or an appropriate buffer.

    • Prepare a 20 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the THPTA or TBTA ligand in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide solution (1 equivalent).

    • Add the this compound stock solution (1.5 - 2 equivalents).

    • Add the ligand stock solution (e.g., THPTA, 5 equivalents relative to copper).

    • Add the CuSO4 stock solution (0.1 - 0.5 equivalents).

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (5-10 equivalents).

    • Vortex the reaction mixture gently.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS.

  • Purification:

    • Purify the PEGylated peptide using preparative RP-HPLC to remove unreacted starting materials, catalyst, and ligand.

    • Alternatively, for larger peptides or proteins, size exclusion chromatography or dialysis can be used.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the final product by analytical RP-HPLC and mass spectrometry.

Protocol 3: Boc Deprotection of the PEGylated Peptide

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the PEGylated peptide to expose a terminal amine.

Materials:

  • Boc-protected PEGylated peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected PEGylated peptide in a mixture of DCM and TFA. A common ratio is 1:1 (v/v) of DCM to TFA.

  • Deprotection Reaction:

    • Stir the solution at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by LC-MS.

  • Work-up:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the final deprotected PEGylated peptide under vacuum.

  • Characterization:

    • Confirm the complete removal of the Boc group by mass spectrometry (observing the expected mass shift).

    • Assess the purity of the final product by analytical RP-HPLC.

Visualizations

experimental_workflow start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc Deprotection - Amino Acid Coupling - Azido-Amino Acid Incorporation start->spps cleavage Cleavage from Resin (TFA Cocktail) spps->cleavage purification1 Purification (RP-HPLC) cleavage->purification1 azide_peptide Azide-Modified Peptide click_reaction CuAAC 'Click' Reaction (CuSO4, NaAsc, Ligand) azide_peptide->click_reaction characterization1 Characterization (HPLC, MS) azide_peptide->characterization1 propargyl_peg This compound propargyl_peg->click_reaction boc_peg_peptide Boc-Protected PEGylated Peptide click_reaction->boc_peg_peptide purification2 Purification (RP-HPLC) boc_peg_peptide->purification2 boc_deprotection Boc Deprotection (TFA/DCM) final_product Final PEGylated Peptide (with free amine) boc_deprotection->final_product characterization3 Characterization (HPLC, MS) final_product->characterization3 purification1->azide_peptide purification2->boc_deprotection characterization2 Characterization (HPLC, MS) purification2->characterization2

Caption: Experimental workflow for peptide bioconjugation.

targeted_drug_delivery cluster_bloodstream Bloodstream cluster_cell Target Cell peg_peptide PEGylated Peptide-Drug Conjugate receptor Cell Surface Receptor peg_peptide->receptor Targeting & Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release signaling Intracellular Signaling Cascade drug_release->signaling Drug Action response Therapeutic Response signaling->response

Caption: Targeted drug delivery with a PEGylated peptide.

References

Application Notes and Protocols for Surface Functionalization Using Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Propargyl-PEG13-Boc in the functionalization of surfaces. This bifunctional linker is a valuable tool for creating biocompatible and functional surfaces for a variety of applications, including biosensors, drug delivery platforms, and cell culture substrates. The propargyl group allows for covalent attachment to azide-modified surfaces via a highly efficient and specific "click" reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC), while the Boc-protected amine offers a latent functional group that can be deprotected to introduce primary amines for further bioconjugation.

Overview of the Surface Functionalization Workflow

The overall process for utilizing this compound to functionalize a surface can be broken down into three key stages:

  • Surface Preparation: The substrate of interest (e.g., silicon wafer, glass slide, gold surface) is first modified to present azide functional groups on its surface.

  • This compound Immobilization: The azide-activated surface is then reacted with this compound via CuAAC click chemistry, covalently attaching the PEG linker to the surface.

  • Boc Deprotection and Further Functionalization: The terminal Boc protecting group on the immobilized PEG linker is removed to expose a primary amine, which can then be used for the covalent attachment of biomolecules or other ligands.

G cluster_0 Surface Preparation cluster_1 PEGylation via Click Chemistry cluster_2 Deprotection & Bioconjugation Substrate Substrate Azide-Modified Surface Azide-Modified Surface Substrate->Azide-Modified Surface e.g., Silanization with Azido-silane PEGylated Surface (Boc-protected) PEGylated Surface (Boc-protected) Azide-Modified Surface->PEGylated Surface (Boc-protected) This compound, Cu(I) catalyst Amine-Functionalized Surface Amine-Functionalized Surface PEGylated Surface (Boc-protected)->Amine-Functionalized Surface Acidic Deprotection (e.g., TFA) Biomolecule-Conjugated Surface Biomolecule-Conjugated Surface Amine-Functionalized Surface->Biomolecule-Conjugated Surface e.g., NHS-ester chemistry

Experimental Protocols

Protocol for Surface Azide Functionalization (Example: Silicon Oxide Surface)

This protocol describes the preparation of an azide-functionalized silicon oxide surface using (3-azidopropyl)triethoxysilane.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood.

  • Anhydrous toluene

  • (3-azidopropyl)triethoxysilane (APTES-Azide)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the silane solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Rinse the substrates sequentially with toluene, ethanol, and deionized water.

    • Dry the substrates under a stream of nitrogen.

    • Cure the silane layer by baking at 110°C for 30 minutes.

Protocol for Immobilization of this compound via CuAAC

This protocol details the "clicking" of this compound onto the azide-functionalized surface.

Materials:

  • Azide-functionalized substrates

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for protecting biomolecules if present)

  • Deionized water or a suitable buffer (e.g., PBS)

  • Ethanol

Procedure:

  • Prepare Click Chemistry Reaction Solution:

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and this compound (e.g., 10 mM in water or DMSO). If using THPTA, prepare a stock solution (e.g., 100 mM in water).

    • In a clean reaction vessel, add the desired volume of buffer.

    • Add the this compound stock solution to a final concentration of 1-5 mM.

    • If using, add THPTA to a final concentration that is 5-fold higher than the CuSO₄ concentration.

    • Add the CuSO₄ stock solution to a final concentration of 0.5-2 mM.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.

  • Surface Reaction:

    • Immerse the azide-functionalized substrates in the freshly prepared click chemistry reaction solution.

    • Incubate for 2-12 hours at room temperature with gentle agitation.

    • After incubation, remove the substrates and rinse thoroughly with deionized water, followed by ethanol.

    • Dry the substrates under a stream of nitrogen.

G

Protocol for Boc Deprotection of Surface-Immobilized PEG

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEGylated substrates

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • Prepare Deprotection Solution:

    • Prepare a solution of 20-50% (v/v) TFA in DCM. Handle TFA with caution in a fume hood.

  • Deprotection Reaction:

    • Immerse the Boc-protected PEGylated substrates in the TFA/DCM solution.

    • Incubate for 30-60 minutes at room temperature.[1]

    • Remove the substrates and rinse thoroughly with DCM.

  • Neutralization and Washing:

    • Immerse the substrates in a saturated sodium bicarbonate solution for 5-10 minutes to neutralize any residual acid.

    • Rinse thoroughly with deionized water.

    • Dry the substrates under a stream of nitrogen.

G

Data Presentation: Characterization of Functionalized Surfaces

Successful surface functionalization should be verified at each stage using appropriate surface analysis techniques. Below are tables with representative quantitative data from literature for similar PEGylated surfaces.

Table 1: Water Contact Angle Measurements

The water contact angle is a measure of the hydrophilicity of the surface. A decrease in contact angle after PEGylation indicates successful grafting of the hydrophilic PEG chains.

Surface Modification StepRepresentative Water Contact Angle (°)
Bare Silicon Wafer60-70
Azide-Functionalized Silicon70-80
Propargyl-PEG Functionalized30-50

Note: The exact values will depend on the specific substrate, PEG chain length, and grafting density.

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

XPS can be used to determine the elemental composition of the surface, confirming the presence of expected chemical groups at each step.

SurfaceC 1s (%)O 1s (%)N 1s (%)Si 2p (%)
Azide-Functionalized Silicon25-3535-455-1020-30
Propargyl-PEG Functionalized50-6030-402-55-15

Note: An increase in the C 1s signal and the appearance of a C-O peak in the high-resolution C 1s spectrum are indicative of PEG immobilization. The N 1s signal from the azide group will decrease after the click reaction.

Table 3: Atomic Force Microscopy (AFM) and Ellipsometry Data

These techniques can provide information on the surface topography and the thickness of the grafted PEG layer.

SurfaceRoot Mean Square (RMS) Roughness (nm)Layer Thickness (nm)
Bare Silicon Wafer< 0.5-
Azide-Functionalized Silicon< 1.01-2
Propargyl-PEG Functionalized< 1.53-8 (depending on PEG length and density)

Note: An increase in surface roughness and layer thickness confirms the successful immobilization of the PEG linker.

Conclusion

This compound is a versatile reagent for the creation of well-defined, functional surfaces. The protocols outlined in these application notes provide a robust framework for researchers to successfully immobilize this linker and subsequently conjugate biomolecules of interest. The combination of highly efficient click chemistry for immobilization and the readily deprotectable Boc group for subsequent functionalization makes this an attractive approach for a wide range of applications in biotechnology and materials science. It is recommended to characterize the surface at each step of the modification process to ensure successful functionalization.

References

Troubleshooting & Optimization

Troubleshooting low yield in Propargyl-PEG13-Boc click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in Propargyl-PEG13-Boc click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in my this compound click chemistry reaction?

Low yields in CuAAC reactions involving this compound can be attributed to several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.

  • Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. The stability of the azide compound is also a critical factor.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent choice, or pH can significantly reduce reaction efficiency.[1]

  • Ligand Issues: The choice of ligand and its concentration are crucial for stabilizing the Cu(I) catalyst. An inappropriate ligand or an incorrect copper-to-ligand ratio can be detrimental.

  • Side Reactions: The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes the this compound starting material.[1]

  • Solubility Issues: this compound or the azide partner may have poor solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Boc Group Instability: While generally stable, the Boc protecting group can be sensitive to acidic conditions, which might be inadvertently created during the reaction setup.

Q2: How can I ensure the stability and activity of my copper catalyst?

Maintaining the catalytically active Cu(I) state is essential. Here are some strategies:

  • Use a Reducing Agent: Sodium ascorbate is commonly used to reduce the Cu(II) precursor (e.g., CuSO₄) to the active Cu(I) species in situ. A slight excess of sodium ascorbate is recommended to prevent oxidative homocoupling.

  • Degas Solvents: Removing dissolved oxygen from the reaction mixture is critical to prevent the oxidation of Cu(I). This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.

  • Utilize a Stabilizing Ligand: Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous media can stabilize the Cu(I) catalyst and enhance the reaction rate.

Q3: Is the Boc protecting group on my this compound stable under click chemistry conditions?

The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral or slightly basic conditions typical for CuAAC reactions. However, it is sensitive to strong acids. Care should be taken to avoid acidic conditions during the reaction setup and workup. The use of additives like acetic acid in some protocols should be carefully considered, as prolonged exposure or elevated temperatures could lead to partial deprotection of the Boc group.

Q4: I am observing a precipitate in my reaction. What could be the cause?

Precipitation during the reaction can be due to several factors:

  • Poor Solubility: Your this compound, azide substrate, or the resulting triazole product may have limited solubility in the chosen solvent.

  • Catalyst Precipitation: The copper catalyst can precipitate if not properly stabilized by a ligand.

  • Product Crystallization: The desired triazole product may be crystallizing out of the solution as it is formed.

To address this, consider changing the solvent system to one with better solubilizing properties for all components (e.g., using co-solvents like DMSO, DMF, or t-butanol with water).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields.

Problem 1: Low or No Product Formation

dot

LowYieldTroubleshooting Troubleshooting Low Yield in this compound Click Reaction Start Low or No Product Formation CheckCatalyst Verify Catalyst Activity Start->CheckCatalyst Is the catalyst active? CheckReagents Assess Reagent Quality & Stoichiometry Start->CheckReagents Are reagents okay? CheckConditions Evaluate Reaction Conditions Start->CheckConditions Are conditions optimal? CheckSolubility Investigate Solubility Issues Start->CheckSolubility Are components soluble? CatalystSolution Use fresh Sodium Ascorbate. Degas solvents thoroughly. Use a stabilizing ligand (TBTA/THPTA). CheckCatalyst->CatalystSolution ReagentSolution Use pure, fresh reagents. Verify stoichiometry (1:1 or slight excess of one reagent). Confirm structure and purity of starting materials via NMR/MS. CheckReagents->ReagentSolution ConditionSolution Optimize temperature (RT to 50°C). Increase reaction time (monitor by TLC/LC-MS). Ensure appropriate pH (neutral). CheckConditions->ConditionSolution SolubilitySolution Use co-solvents (DMSO, DMF, tBuOH/H2O). Increase dilution. Consider a longer PEG linker on the azide partner. CheckSolubility->SolubilitySolution

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Presence of Side Products

dot

SideProductTroubleshooting Troubleshooting Side Products Start Side Products Observed AlkyneDimer Alkyne Homocoupling (Glaser Coupling) Start->AlkyneDimer BocDeprotection Boc Deprotection Start->BocDeprotection OtherSideProducts Other Unidentified Side Products Start->OtherSideProducts AlkyneDimerSolution Thoroughly degas all solvents. Use a slight excess of sodium ascorbate. Ensure proper ligand-to-copper ratio. AlkyneDimer->AlkyneDimerSolution BocDeprotectionSolution Ensure reaction pH is neutral. Avoid acidic workup conditions. Use scavengers if acidic conditions are unavoidable. BocDeprotection->BocDeprotectionSolution OtherSideProductsSolution Analyze side products by MS to identify. Consider lowering reaction temperature. Re-evaluate purity of starting materials. OtherSideProducts->OtherSideProductsSolution

Caption: Identifying and mitigating common side products.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data for optimizing CuAAC reaction conditions. Note that the optimal conditions for your specific this compound and azide substrate should be determined empirically.

Table 1: Effect of Copper Source and Ligand on Yield

Copper Source (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Representative Yield (%)
CuSO₄ (1)THPTA (5)H₂O/t-BuOH (1:1)25485-95
CuI (1)TBTA (2)DMF25290-98
CuSO₄ (5)NoneH₂O/t-BuOH (1:1)251240-60
CuBr (1)NoneCH₂Cl₂2524<30

Table 2: Effect of Solvent and Temperature on Yield

Alkyne Concentration (mM)Azide Concentration (mM)SolventTemperature (°C)Time (h)Representative Yield (%)
1012H₂O/DMSO (1:1)25692
1012H₂O/DMSO (1:1)40295
1012THF/H₂O (1:1)25888
11.2H₂O/t-BuOH (1:1)252475

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound in Aqueous Media

dot

ProtocolWorkflow General CuAAC Protocol Workflow Start Start PrepareReagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, THPTA, NaAsc) Start->PrepareReagents DegasSolvents Degas Solvents (e.g., with Argon) PrepareReagents->DegasSolvents CombineReactants Combine this compound, Azide, and THPTA in Solvent DegasSolvents->CombineReactants AddCatalyst Add CuSO4 Solution CombineReactants->AddCatalyst InitiateReaction Add Sodium Ascorbate Solution to Initiate AddCatalyst->InitiateReaction Incubate Incubate at Desired Temperature with Stirring InitiateReaction->Incubate Monitor Monitor Reaction Progress (TLC or LC-MS) Incubate->Monitor Workup Reaction Workup and Purification Monitor->Workup End End Workup->End

References

Optimizing reaction time for Propargyl-PEG13-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time and overall success of Propargyl-PEG13-Boc conjugation to azide-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound conjugation?

A1: The conjugation of a propargyl-functionalized PEG linker to an azide-containing molecule is achieved through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This is a highly efficient and specific "click chemistry" reaction that forms a stable triazole linkage between the two molecules.[1][2][3]

Q2: What is a typical reaction time for this type of conjugation?

A2: The reaction time can vary significantly depending on several factors, including the concentration of reactants, catalyst and ligand choice, temperature, and solvent.[4] Reactions can be complete in as little as one hour at elevated temperatures or may require 24 to 48 hours at lower temperatures to achieve high yields.[4][5]

Q3: What is the role of the copper catalyst and the ligand?

A3: The Copper(I) ion is the active catalyst that facilitates the cycloaddition between the alkyne and the azide.[6] However, Copper(I) is prone to oxidation to the inactive Copper(II) state.[7] A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the Copper(I) oxidation state, prevent its oxidation, and increase the reaction rate.[7][8]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the conjugation reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] HPLC is particularly useful for quantifying the consumption of starting materials and the formation of the product over time.

Q5: What are the critical parameters to optimize for a faster reaction?

A5: To accelerate the reaction, you can optimize the following parameters:

  • Catalyst and Ligand Concentration: Increasing the concentration of the copper catalyst and ligand can significantly speed up the reaction. However, high concentrations of copper can be detrimental to sensitive biomolecules.[9]

  • Temperature: Elevating the reaction temperature, for example, to 45°C or higher, can reduce the reaction time.[4]

  • Reactant Concentration: Higher concentrations of the propargyl-PEG and azide-containing molecule will lead to a faster reaction rate.

  • Solvent: The choice of solvent can influence the solubility of reactants and the efficacy of the catalyst. Common solvents include aqueous buffers, DMSO, and DMF.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Inactive catalyst due to oxidation of Cu(I) to Cu(II).2. Insufficient concentration of catalyst or ligand.3. Low reaction temperature.4. Low concentration of reactants.5. Presence of chelating agents in the reaction buffer (e.g., Tris, EDTA).1. Use a freshly prepared solution of sodium ascorbate to reduce Cu(II) to Cu(I) in situ. Ensure an oxygen-free environment by degassing solvents.2. Increase the concentration of CuSO₄ and the stabilizing ligand (e.g., TBTA or THPTA). A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[1][10]3. Increase the reaction temperature to 35-45°C or higher, if your molecules are stable at these temperatures.[4][5]4. Increase the concentration of the propargyl-PEG and/or the azide-containing molecule.5. Use a non-chelating buffer such as phosphate-buffered saline (PBS).
Low Yield 1. Degradation of starting materials.2. Side reactions.3. Inefficient purification.1. Ensure the stability of your azide-containing molecule and the this compound under the reaction conditions. The Boc protecting group can be sensitive to acidic conditions.2. Minimize side reactions by using a stabilizing ligand and ensuring an inert atmosphere to prevent oxidative damage to sensitive molecules.[1]3. Optimize the purification method (e.g., HPLC, size-exclusion chromatography) to efficiently separate the product from unreacted starting materials and byproducts.
Precipitation in the Reaction Mixture 1. Poor solubility of reactants or product.2. Aggregation of biomolecules.1. Add a co-solvent such as DMSO or DMF to improve solubility.[10]2. If conjugating to a protein, consider adding a denaturant like SDS, as this has been shown to improve reaction efficiency in some cases.
Inconsistent Results 1. Variability in reagent quality.2. Inconsistent reaction setup.1. Use high-purity reagents. Ensure the this compound and azide-containing starting materials are of high quality.2. Maintain consistent reaction parameters (temperature, concentrations, solvent, and stirring) across experiments.

Data Presentation: Optimizing Reaction Time

The following table summarizes the effect of reaction time and catalyst choice on the yield of a representative PEG-alkyne conjugation reaction. While not specific to this compound, these data provide a general understanding of the reaction kinetics.

CatalystReaction Time (hours)Yield (%)
CuBr226.3
CuBr645.1
CuBr2470.2
CuBr4885.5
Cu Wire230.8
Cu Wire655.4
Cu Wire2482.1
Cu Wire4891.9
Cu(CH₃COO)₂·H₂O2415.3
Cu(CH₃COO)₂·H₂O4825.7

Data adapted from a study on the CuAAC reaction between mPEG-alkyne and a coumarin-azide in supercritical CO₂.

Experimental Protocols

Protocol for this compound Conjugation to an Azide-Containing Molecule

This protocol provides a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimal conditions may vary depending on the specific azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate

  • Solvent (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), or a mixture)

  • Deionized water

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the azide-containing molecule in the chosen solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in deionized water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-containing molecule. A 1.1 to 1.5 molar excess of the PEG reagent is often used.

    • Add the copper-stabilizing ligand (THPTA or TBTA) to the mixture. A typical ligand to copper molar ratio is 2:1 to 5:1.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction at the desired temperature (e.g., room temperature to 45°C) with gentle stirring.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Quenching and Purification:

    • Once the reaction is complete (as determined by HPLC), it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the conjugate using a suitable method such as reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_final Final Product prep_propargyl Prepare this compound Solution mix_reagents Combine Reactants and Catalyst/Ligand prep_propargyl->mix_reagents prep_azide Prepare Azide-Molecule Solution prep_azide->mix_reagents prep_catalyst Prepare Catalyst/Ligand Solution prep_catalyst->mix_reagents prep_reducing Prepare Sodium Ascorbate Solution initiate_reaction Add Sodium Ascorbate to Initiate prep_reducing->initiate_reaction mix_reagents->initiate_reaction incubate Incubate with Stirring initiate_reaction->incubate monitor Monitor Progress by HPLC incubate->monitor quench Quench Reaction (e.g., with EDTA) monitor->quench Reaction Complete purify Purify Conjugate (e.g., by HPLC) quench->purify final_product Characterize Final Conjugate purify->final_product

Caption: Experimental workflow for this compound conjugation.

cuaac_reaction reactant1 This compound (Alkyne) product PEGylated Product (Triazole Linkage) reactant1->product reactant2 Azide-Containing Molecule reactant2->product catalyst Cu(I) Catalyst + Ligand catalyst->product reducing_agent Sodium Ascorbate (reduces Cu(II) to Cu(I)) reducing_agent->catalyst

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

How to improve the solubility of Propargyl-PEG13-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG13-Boc conjugates. The following information addresses common challenges, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a heterobifunctional linker molecule. It comprises a propargyl group (an alkyne) for click chemistry reactions, a 13-unit polyethylene glycol (PEG) chain to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc) protecting group on a terminal amine. The PEG chain generally improves solubility in aqueous solutions and polar organic solvents.[1][2][] However, the hydrophobic Boc group and the somewhat nonpolar propargyl group can counteract this effect, potentially leading to solubility challenges, especially in purely aqueous media.

Q2: In which solvents should I initially try to dissolve my this compound?

Based on the properties of similar molecules, a good starting point for dissolving this compound is to use polar aprotic organic solvents. These solvents are generally effective at solvating both the polar PEG chain and the less polar Boc and propargyl groups. Recommended initial solvents include:

  • Dimethyl sulfoxide (DMSO)[4]

  • Dimethylformamide (DMF)[1]

  • Dichloromethane (DCM)[1]

For applications requiring an aqueous environment, preparing a concentrated stock solution in one of these organic solvents and then diluting it into the aqueous buffer is a common strategy.

Q3: Why is my this compound not dissolving in water?

The Boc protecting group is known to be hydrophobic and can significantly decrease the aqueous solubility of a molecule. While the PEG13 chain enhances water solubility, the combined effect of the Boc and propargyl groups may render the entire conjugate insufficiently soluble in water alone.

Q4: Can I heat the solution to improve solubility?

Gentle warming can be an effective method to increase the solubility of many compounds. For this compound, warming the solution to 30-40°C may aid in dissolution, particularly in organic solvents. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the molecule.

Q5: Will sonication help to dissolve the conjugate?

Yes, sonication is a useful technique to break up solid aggregates and promote dissolution. If your this compound is forming a suspension or contains visible particulates, sonicating the sample in a water bath for short intervals (e.g., 1-2 minutes) can help to achieve a clear solution.

Troubleshooting Guide: Improving Solubility

This guide provides a systematic approach to addressing solubility issues with this compound.

Initial Dissolution Steps

If you are experiencing difficulty dissolving your this compound conjugate, follow these steps:

  • Solvent Selection: Begin with a recommended organic solvent such as DMSO, DMF, or DCM.

  • Vortexing: After adding the solvent, vortex the sample vigorously for 30-60 seconds.

  • Gentle Heating: If the conjugate is not fully dissolved, warm the solution to 30-40°C while continuing to mix.

  • Sonication: If solids persist, place the sample in a sonicator bath for 2-5 minutes.

Solubility in Different Solvents (Qualitative)

The following table provides a qualitative summary of the expected solubility of this compound in various solvents. This information is based on the known properties of its constituent parts and data from similar PEGylated compounds.

SolventExpected SolubilityNotes
Water Low to InsolubleThe hydrophobic Boc and propargyl groups limit aqueous solubility.
Phosphate-Buffered Saline (PBS) Low to InsolubleSimilar to water, but salts may slightly decrease solubility.
Dimethyl Sulfoxide (DMSO) SolubleA good first choice for creating stock solutions.[4]
Dimethylformamide (DMF) SolubleAnother excellent option for initial dissolution.[1]
Dichloromethane (DCM) SolubleUseful for reactions in non-polar organic environments.[1]
Methanol (MeOH) Moderately SolubleMay require warming or sonication for complete dissolution.
Ethanol (EtOH) Moderately SolubleSimilar to methanol.
Acetonitrile (ACN) Sparingly SolubleGenerally less effective than DMSO, DMF, or DCM.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound conjugate

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Water bath sonicator (optional)

  • Pipettes and appropriate vials

Procedure:

  • Weigh the Conjugate: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Initial Mixing: Cap the vial securely and vortex the mixture for 1-2 minutes.

  • Inspect for Clarity: Visually inspect the solution. If it is clear, the conjugate is dissolved.

  • Troubleshooting Insolubility:

    • If particulates are still visible, gently warm the vial in a water bath to 30-40°C for 5-10 minutes, with intermittent vortexing.

    • If warming is insufficient, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Storage: Once dissolved, store the stock solution at -20°C or -80°C as recommended by the manufacturer.[4] Before use, allow the solution to warm to room temperature.

Visualizations

Troubleshooting Workflow for this compound Solubility start Start: Undissolved This compound solvent Add recommended organic solvent (DMSO, DMF, or DCM) start->solvent vortex Vortex vigorously (1-2 minutes) solvent->vortex check1 Is the solution clear? vortex->check1 warm Gently warm to 30-40°C (5-10 minutes) check1->warm No end_success Success: Conjugate Dissolved check1->end_success Yes check2 Is the solution clear? warm->check2 sonicate Sonicate (5-10 minutes) check2->sonicate No check2->end_success Yes check3 Is the solution clear? sonicate->check3 check3->end_success Yes end_fail Consider alternative solvents or consult technical support check3->end_fail No

Caption: A step-by-step workflow for dissolving this compound.

Factors Influencing this compound Solubility main This compound Solubility propargyl Propargyl Group (Hydrophobic) main->propargyl peg PEG13 Chain (Hydrophilic) main->peg boc Boc Group (Hydrophobic) main->boc solvent Solvent Polarity main->solvent temperature Temperature main->temperature concentration Concentration main->concentration

Caption: Key factors that determine the solubility of this compound.

References

Technical Support Center: Copper Catalyst Removal from Propargyl-PEG13-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the removal of copper catalysts from Propargyl-PEG13-Boc and similar PEGylated compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high purity in your synthesized molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual copper catalyst crucial in reactions involving this compound?

A1: Residual copper can be detrimental for several reasons. In the context of drug development and biological applications, copper ions can be toxic to cells, potentially interfering with downstream cellular assays and in vivo studies.[1] Furthermore, copper can catalyze unwanted side reactions, such as the oxidative homocoupling of terminal alkynes (Glaser coupling), leading to impurities that are often difficult to separate from the desired product. For applications in bioconjugation, residual copper can lead to protein denaturation and aggregation. Regulatory bodies also have strict limits on elemental impurities in pharmaceutical products.

Q2: I've performed an aqueous wash, but my organic layer remains blue or green. What is causing this?

A2: A persistent blue or green color in the organic layer indicates the presence of copper ions, likely complexed with your product or ligands. This can be due to several factors:

  • Incomplete chelation: The chelating agent (e.g., EDTA, ammonium chloride) may not have been used in sufficient excess or the pH of the aqueous solution may not be optimal for complexation.

  • Product chelation: The triazole product formed in the click reaction can itself chelate copper, making it more difficult to remove with a simple aqueous wash.[2]

  • Ligand interference: Some ligands used to stabilize the copper(I) catalyst can form highly stable complexes that are partially soluble in the organic phase.

Q3: What are the most effective methods for removing the copper catalyst?

A3: Several methods can be employed, often in combination, to effectively remove copper catalysts. The most common include:

  • Aqueous washes with chelating agents: Using solutions of EDTA, ammonium chloride/ammonium hydroxide, or sodium thiosulfate to sequester copper ions into the aqueous phase.[3]

  • Solid-phase scavengers and resins: Employing chelating resins like Chelex® 100 or commercially available silica-based metal scavengers that have a high affinity for copper.[4][5][6]

  • Chromatography: Passing the crude product through a plug of silica gel or performing column chromatography to separate the polar copper salts from the less polar product.[2]

  • Dialysis: For water-soluble PEGylated products, dialysis against a buffer containing a chelating agent can be an effective purification method.

Q4: Can residual copper affect my downstream bioconjugation reactions?

A4: Yes, absolutely. Residual copper can interfere with subsequent bioconjugation steps in several ways:

  • Cysteine oxidation: Copper can catalyze the oxidation of free thiols on proteins, leading to the formation of disulfide bonds and preventing conjugation to maleimide or other thiol-reactive linkers.

  • Protein denaturation: The presence of copper ions can lead to protein unfolding and aggregation.

  • Inhibition of enzymatic reactions: If your workflow involves enzymatic steps, residual copper can act as an inhibitor.

Q5: What are the acceptable limits for residual copper in a pharmaceutical-grade PEGylated compound?

A5: The acceptable limits for residual metals in active pharmaceutical ingredients (APIs) are set by regulatory agencies like the FDA and EMA. These limits are dependent on the route of administration and the daily dose of the drug. For oral medications, the limit for copper is typically higher than for parenteral (injectable) drugs. As a general guideline for parenteral drugs, the aim is often to reduce copper levels to below 1-5 ppm.[7]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Persistent blue/green color in the organic layer after aqueous wash Incomplete chelation of copper ions.Increase the concentration of the chelating agent (e.g., 0.5 M EDTA). Perform multiple washes until the aqueous layer is colorless. Adjust the pH of the EDTA solution to ~8 to enhance chelation.
The triazole product is chelating the copper.Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.
Low product yield after purification Product is partially soluble in the aqueous wash solutions.Reduce the number of aqueous washes. Use a saturated brine solution for the final wash to decrease the solubility of the organic product in the aqueous phase.
Product is adsorbing to the silica gel or chelating resin.If using column chromatography, try a different solvent system or a less polar stationary phase like alumina. If using a scavenger resin, ensure it is compatible with your product and solvent.
Emulsion formation during aqueous extraction The PEGylated nature of the product can act as a surfactant.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation can also be effective for persistent emulsions.
Product degradation during workup Exposure to harsh acidic or basic conditions.Use mild chelating agents and buffered solutions. Avoid prolonged exposure to strong acids or bases.
Copper contamination detected in the final product by ICP-MS Incomplete removal by the primary purification method.Employ a secondary purification step. For example, follow an EDTA wash with a silica gel plug or treatment with a copper scavenger resin.

Quantitative Comparison of Copper Removal Methods

The following table provides a representative comparison of the efficiency of different copper removal methods. The actual efficiency can vary depending on the specific reaction conditions, the nature of the PEGylated product, and the initial copper concentration.

Method Typical Residual Copper Level (ppm) Advantages Disadvantages
Aqueous Wash (0.5 M EDTA, pH 8, 3 washes) < 50 ppmSimple, inexpensive, and effective for many common copper salts.Can be less effective for stubborn copper complexes; may lead to product loss if the product has some water solubility.
Silica Gel Plug Filtration < 20 ppmGood for removing polar copper salts and can be combined with other methods for enhanced purity.May not be effective for non-polar copper complexes; potential for product adsorption on the silica.
Chelating Resin (e.g., Chelex® 100) < 10 ppmHigh selectivity and binding capacity for copper; simple filtration to remove the resin.Resins can be expensive; potential for non-specific binding of the product.
Commercial Copper Scavenger Resins < 5 ppmVery high efficiency and selectivity; available with different functionalities for various needs.Generally the most expensive option; requires optimization of scavenger type and amount.

Experimental Protocols

Protocol 1: Copper Removal using an EDTA Wash
  • Reaction Quench: After the click reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with a 0.5 M aqueous solution of disodium EDTA (pH adjusted to 8 with sodium bicarbonate). Use a volume of EDTA solution equal to the organic phase volume.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer will likely turn blue or green as it complexes with the copper.

  • Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with deionized water and then with a saturated brine solution to remove residual EDTA and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Copper Removal using a Silica Gel Plug
  • Prepare the Plug: Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (approx. 0.5 cm), followed by a 2-3 cm layer of silica gel. Top with another thin layer of sand.

  • Equilibrate: Pre-elute the silica plug with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Load the Sample: Concentrate the crude reaction mixture and redissolve it in a minimal amount of the elution solvent. Carefully load this solution onto the top of the silica plug.

  • Elute: Elute the product from the silica plug with the chosen solvent system, collecting the eluent. The more polar copper salts will remain adsorbed on the silica.

  • Concentrate: Concentrate the collected eluent under reduced pressure to obtain the purified product.

Protocol 3: Copper Removal using a Chelating Resin (e.g., Chelex® 100)
  • Resin Preparation: Prepare the Chelex® 100 resin according to the manufacturer's instructions. This typically involves washing the resin with water and converting it to the desired ionic form (e.g., sodium form).

  • Batch Treatment: Add the equilibrated resin to the crude reaction mixture (dissolved in a suitable solvent). The amount of resin will depend on the amount of copper to be removed, but a 5-10 fold excess by weight is a good starting point.

  • Incubation: Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin.

  • Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.

Protocol 4: Quantification of Residual Copper by ICP-MS
  • Sample Preparation: Accurately weigh a sample of the purified product (e.g., 10-50 mg) into a clean digestion vessel. Add high-purity nitric acid (e.g., 2-5 mL) and digest the sample using a microwave digestion system according to a validated procedure.[8]

  • Dilution: After digestion, quantitatively transfer the sample to a volumetric flask and dilute to a known volume with deionized water. Further dilutions may be necessary to bring the copper concentration within the linear range of the instrument.

  • Analysis: Analyze the diluted samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against a set of known copper standards to determine the copper concentration.[9][10][11]

  • Calculation: Calculate the concentration of copper in the original sample in parts per million (ppm).

Visualizations

Caption: A logical workflow for the removal and verification of copper catalyst from a reaction mixture.

Chelation_Mechanism Cu_Product Cu(II)-Product Complex (Organic Soluble) Cu_EDTA Cu(II)-EDTA Complex (Water Soluble) Product Purified Product (Organic Soluble) Cu_Product->Product EDTA EDTA (Aqueous) EDTA->Cu_EDTA Aqueous_Phase Aqueous Phase Organic_Phase Organic Phase

Caption: The mechanism of copper removal via chelation with EDTA during aqueous extraction.

References

Propargyl-PEG13-Boc Technical Support Center: Troubleshooting Long-Term Storage Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Propargyl-PEG13-Boc during long-term storage.

Introduction

This compound is a bifunctional linker widely used in bioconjugation, drug delivery, and proteomics. Its structure comprises a terminal propargyl group for click chemistry, a 13-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled conjugation. The stability of each of these functional moieties is critical for successful downstream applications. This guide addresses potential stability issues that may arise during the long-term storage of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at or below -15°C (ideally at -20°C) in a dark, dry environment under an inert atmosphere such as argon or nitrogen.[1][2] It is advisable to aliquot the reagent into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen upon opening.[1]

Q2: I suspect my this compound has degraded. What are the common signs of degradation?

A2: Degradation can manifest in several ways, including:

  • Reduced reactivity: You may observe lower than expected yields in your click chemistry or amine conjugation reactions.

  • Changes in physical appearance: The compound, which is typically a colorless to light yellow liquid or a low-melting solid, may change in color or consistency.

  • Altered analytical profile: Analysis by techniques such as HPLC-MS or NMR may show the appearance of new peaks corresponding to degradation products or a decrease in the main peak's purity.

  • pH changes in solution: Degradation of the PEG chain can lead to the formation of acidic byproducts like formic acid and acetic acid, which can lower the pH of an unbuffered aqueous solution of the reagent.[3]

Q3: What are the primary degradation pathways for this compound?

A3: There are three main potential sites of degradation in the molecule:

  • PEG Chain (Oxidative Cleavage): The polyethylene glycol backbone is susceptible to oxidative degradation, especially in the presence of oxygen, light, and trace metal ions.[4] This process can lead to chain cleavage, resulting in the formation of aldehydes, ketones, and carboxylic acids.

  • Boc-Protected Amine (Acid-Catalyzed Hydrolysis): The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be prematurely cleaved, exposing the primary amine.[5][6] This can be initiated by acidic impurities that may form from PEG degradation.

  • Propargyl Group: While generally stable, the terminal alkyne of the propargyl group can be susceptible to degradation under harsh acidic conditions or in the presence of certain metal catalysts, potentially leading to hydration or other side reactions.[7]

Q4: Can I still use my this compound if I suspect minor degradation?

A4: It is highly recommended to first assess the purity of the reagent before use if degradation is suspected. Using a degraded reagent can lead to inconsistent and unreliable experimental results, including lower conjugation efficiencies and the introduction of impurities into your final product. The experimental protocols outlined below can help you determine the integrity of your reagent.

Troubleshooting Guide

This section provides a structured approach to identifying and addressing stability issues with this compound.

Summary of Potential Degradation Under Various Storage Conditions

The following table provides a qualitative summary of the expected stability of this compound under different long-term storage conditions. Quantitative data is highly dependent on the specific batch, purity, and exposure to destabilizing factors. Researchers are encouraged to perform their own stability studies to generate quantitative data for their specific storage conditions.

Storage ConditionTemperature (°C)AtmosphereLight ExposureExpected Stability of PEG ChainExpected Stability of Boc GroupExpected Stability of Propargyl GroupOverall Recommendation
Ideal -20Inert (Argon/Nitrogen)DarkHighHighHighRecommended for long-term storage
Sub-optimal 1 -20AirDarkModerateHighHighAcceptable for short to medium-term storage
Sub-optimal 2 4Inert (Argon/Nitrogen)DarkModerateHighHighNot recommended for long-term storage
Sub-optimal 3 25 (Room Temp)AirAmbient LightLowModerate to LowModerateNot recommended for storage
Adverse 40AirAmbient LightVery LowLowModerateAvoid at all times

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of your this compound, the following analytical methods are recommended.

Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is ideal for separating the intact this compound from its potential degradation products and confirming their identities by mass.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound reagent in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10-50 µg/mL with the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-2000.

    • Data Analysis: Integrate the peak area of the intact this compound and any observed degradation products. The purity can be calculated as the percentage of the main peak area relative to the total peak area. Look for masses corresponding to potential degradation products such as the de-Boc'd molecule, PEG fragments, or oxidized species.

Structural Integrity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for assessing the structural integrity of the entire molecule, including the terminal alkyne, the PEG chain, and the Boc protecting group.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key signals to monitor:

      • Propargyl group: A characteristic triplet for the acetylenic proton (C≡C-H) typically around δ 2.4 ppm and a doublet for the methylene protons (O-CH₂-C≡C) around δ 4.2 ppm. A decrease in the integration of the acetylenic proton signal may indicate degradation of the propargyl group.

      • PEG chain: A large, broad multiplet in the region of δ 3.5-3.7 ppm. Changes in the shape or the appearance of new peaks in this region could indicate PEG chain cleavage.

      • Boc group: A sharp singlet for the nine equivalent protons of the tert-butyl group, typically around δ 1.4 ppm. A decrease in the integration of this signal relative to the PEG signals would indicate loss of the Boc protecting group.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to complement the ¹H NMR data.

    • Key signals to monitor:

      • Propargyl group: Signals for the alkyne carbons (C≡C) typically in the δ 70-85 ppm range.

      • PEG chain: A prominent signal around δ 70 ppm.

      • Boc group: Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.

Visualizing Degradation and Troubleshooting Workflows

Degradation Pathway of this compound

G Potential Degradation Pathways of this compound cluster_peg PEG Chain Degradation cluster_boc Boc Group Degradation cluster_propargyl Propargyl Group Degradation A This compound B Oxidative Cleavage (O2, light, metal ions) A->B Exposure D Acid-Catalyzed Hydrolysis (e.g., from PEG degradation) A->D Acidic Conditions F Hydration/Side Reactions (Harsh acidic conditions) A->F C PEG Fragments (Aldehydes, Carboxylic Acids) B->C E Propargyl-PEG13-NH2 (Free Amine) D->E G Carbonyl-containing species F->G

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

G Workflow for Assessing this compound Stability A Obtain this compound Sample B Visual Inspection (Color, Consistency) A->B C HPLC-MS Analysis B->C If suspicion arises D NMR Spectroscopy (¹H and ¹³C) B->D If suspicion arises E Data Analysis: - Purity Calculation - Degradant Identification - Structural Integrity Check C->E D->E F Decision: Proceed with Experiment or Discard Reagent E->F

Caption: Experimental workflow for stability assessment.

Troubleshooting Logic Tree

G Troubleshooting Logic for this compound Issues A Low Reaction Yield or Inconsistent Results B Check Reaction Conditions (pH, temp, stoichiometry) A->B C Assess Reagent Stability (Follow Experimental Workflow) B->C If conditions are optimal D HPLC-MS shows >95% purity? C->D E NMR confirms structural integrity? D->E Yes G Degradation confirmed. - Discard and use a fresh aliquot. - Review storage procedures. D->G No F Reagent is likely stable. Re-evaluate experimental design. E->F Yes E->G No

Caption: Troubleshooting logic for experimental issues.

References

Overcoming steric hindrance in Propargyl-PEG13-Boc ligations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG13-Boc ligations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming steric hindrance and other challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional linker molecule. It consists of three key components:

  • A propargyl group (an alkyne) that enables covalent linkage to an azide-functionalized molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

  • A polyethylene glycol (PEG) spacer of 13 ethylene glycol units. PEG linkers are known to improve the solubility and pharmacokinetic properties of biomolecules.[1][2] They also act as a spacer to overcome steric hindrance between the conjugated molecules.[1]

  • A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine. The Boc group is an acid-labile protecting group that masks the amine's reactivity until it is ready for subsequent conjugation steps.[2][3]

Its primary application is in bioconjugation and drug development, for example, in the synthesis of antibody-drug conjugates (ADCs) or PROTACs, where precise spacing and controlled, sequential ligations are critical.

Q2: What is steric hindrance and how does it affect my this compound ligation?

A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[1] In the context of a this compound ligation, steric hindrance can arise from several sources:

  • Bulky substrates: If the molecule you are trying to ligate to either end of the PEG linker is large or has a complex three-dimensional structure, it can physically block the reactive propargyl or Boc-protected amine groups.

  • The PEG linker itself: While often used to reduce steric hindrance, a long PEG chain can sometimes wrap around the molecule, obstructing the reactive sites.[1]

  • Crowded molecular environments: The proximity of other functional groups on your substrate can hinder the approach of the reactants.

Steric hindrance can lead to slow reaction rates, low yields, and incomplete reactions.

Troubleshooting Guide

Problem 1: Low or no yield in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the propargyl group.

This is a common issue that can often be attributed to steric hindrance or suboptimal reaction conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Steric Hindrance 1. Increase Reaction Temperature: Modestly increasing the temperature can provide the molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance.[4][5] 2. Add a Co-solvent: Adding a solubilizing agent like DMSO can help to solvate hydrophobic domains and increase the conformational dynamics of large molecules, potentially exposing the hindered reactive sites.[4][5] 3. Increase Ligand Concentration: For CuAAC, using a higher concentration of the copper-chelating ligand (e.g., THPTA) can sometimes improve catalytic turnover, especially with challenging substrates.[5]Increased molecular motion can help overcome steric clashes. Solvents can alter the conformation of molecules, making reactive sites more accessible. A higher ligand concentration can maintain the catalytically active Cu(I) state.
Catalyst Inactivation 1. Use a Copper(I)-Stabilizing Ligand: Ligands like THPTA or TBTA are crucial for protecting the Cu(I) oxidation state from oxidation and disproportionation. 2. Degas Solutions: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing all buffers and reagent solutions is critical. 3. Fresh Reducing Agent: Use a fresh solution of a reducing agent like sodium ascorbate to reduce any Cu(II) to the active Cu(I) state in situ.[4][5]Maintaining the active Cu(I) catalytic species is essential for the CuAAC reaction to proceed.
Substrate-Specific Issues 1. Check for Copper-Chelating Moieties: Functional groups on your substrate, such as histidine tags, can sequester the copper catalyst, inhibiting the reaction.[4] In such cases, increasing the catalyst concentration or adding a competing metal ion like Ni(II) or Zn(II) may help.[5] 2. Confirm Purity of Reactants: Impurities in your azide or propargyl-functionalized molecules can interfere with the reaction.Certain functional groups on the substrate can act as catalyst poisons. Impurities can lead to side reactions or inhibition.

Experimental Protocol: Optimized CuAAC for Sterically Hindered Substrates

This protocol provides a starting point for optimizing the ligation of an azide-containing biomolecule to the this compound linker.

Materials:

  • This compound

  • Azide-functionalized biomolecule

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO

    • Azide-functionalized biomolecule: 1 mM in degassed reaction buffer

    • CuSO4: 50 mM in water

    • THPTA: 250 mM in water

    • Sodium ascorbate: 1 M in water (prepare fresh)

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and a 10-fold molar excess of this compound.

    • Add degassed reaction buffer to achieve a final biomolecule concentration of 100 µM.

    • Add DMSO to a final concentration of 10-20% (v/v) to aid in solubility and overcome steric hindrance.

    • Prepare the catalyst premix: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at 37°C for 1-4 hours. For particularly challenging ligations, the reaction time can be extended or the temperature slightly increased (e.g., to 45°C).

  • Purification:

    • Remove unreacted PEG linker and catalyst components using size-exclusion chromatography (SEC) or dialysis.

Problem 2: Difficulty with Boc Deprotection After Ligation.

After a successful ligation to the propargyl group, the Boc protecting group on the other end of the PEG linker needs to be removed to expose the primary amine for the next conjugation step.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Deprotection 1. Increase Acid Concentration or Reaction Time: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). If deprotection is incomplete, you can cautiously increase the TFA concentration or extend the reaction time. 2. Use a Scavenger: During deprotection, the released tert-butyl cation can be reactive. Adding a scavenger like triisopropylsilane (TIS) can prevent side reactions with sensitive functional groups on your molecule.The rate of Boc deprotection is dependent on the strength of the acid and the duration of the reaction. Scavengers protect the substrate from reactive byproducts.
Substrate Degradation 1. Optimize Acidic Conditions: If your biomolecule is sensitive to strong acids, consider using milder acidic conditions (e.g., formic acid) for a longer duration. 2. Minimize Exposure Time: Work to find the minimum time required for complete deprotection to reduce the risk of substrate degradation.Harsh acidic conditions can lead to the degradation of sensitive biomolecules.

Visualizing the Workflow and Challenges

Diagram 1: General Workflow for this compound Ligation

G cluster_0 Step 1: CuAAC Ligation cluster_1 Step 2: Purification cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Final Conjugation This compound This compound Ligation Ligation This compound->Ligation Azide-Substrate Azide-Substrate Azide-Substrate->Ligation Purification Purification Ligation->Purification Ligated_Product Ligated_Product Purification->Ligated_Product Deprotection Deprotection Ligated_Product->Deprotection Final_Product Final_Product Deprotection->Final_Product Final_Conjugation Final_Conjugation Final_Product->Final_Conjugation Amine-Reactive_Substrate Amine-Reactive_Substrate Amine-Reactive_Substrate->Final_Conjugation

Caption: A four-step workflow for utilizing a this compound linker.

Diagram 2: Overcoming Steric Hindrance in CuAAC

G Start Start Low_Yield Low CuAAC Yield? Start->Low_Yield Increase_Temp Increase Temperature Low_Yield->Increase_Temp Yes Successful_Ligation Successful_Ligation Low_Yield->Successful_Ligation No Add_Cosolvent Add Co-solvent (DMSO) Increase_Temp->Add_Cosolvent Optimize_Catalyst Optimize Catalyst/Ligand Ratio Add_Cosolvent->Optimize_Catalyst Optimize_Catalyst->Successful_Ligation

Caption: Troubleshooting logic for low-yield CuAAC reactions due to steric hindrance.

References

Technical Support Center: Purification of Propargyl-PEG13-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Propargyl-PEG13-Boc reaction products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: The most common impurities include unreacted starting materials (e.g., the corresponding PEG-diamine or PEG-diol), the mono-Boc protected intermediate, and byproducts from the Boc-anhydride reagent. Incomplete reaction or side reactions involving the propargyl group can also lead to impurities.[1]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary recommended techniques.[2][][4][5]

  • Reversed-Phase HPLC (RP-HPLC) , often coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) since the PEG backbone lacks a strong UV chromophore, is excellent for quantifying purity and separating closely related PEGylated species.[6][7][8]

  • NMR Spectroscopy provides structural confirmation of the final product and is highly effective for identifying and quantifying residual solvents and reaction byproducts.[2][4][5]

Q3: What are the primary strategies for purifying crude this compound?

A3: The main purification strategies for this compound are:

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from less polar byproducts and more polar starting materials on a preparative scale.[9][10][11][12]

  • Preparative Reversed-Phase HPLC (Prep-HPLC): For achieving very high purity, particularly for smaller scales or when impurities are structurally very similar to the product.

  • Precipitation/Recrystallization: This can be an effective method for removing certain impurities by selectively precipitating the product from a suitable solvent system.[13][14][15]

Troubleshooting Guides

Flash Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Product streaks on TLC plate. The polar nature of the PEG chain can cause streaking on silica gel.[16]Add a small amount of a more polar solvent (e.g., methanol) to your mobile phase. For amine-containing starting materials, adding a small amount of triethylamine (~0.1-1%) to the eluent can help reduce streaking.[17]
Poor separation of product and impurities. The solvent system is not optimized.Systematically screen different solvent systems. A gradient elution is often necessary for good separation of PEGylated compounds. Start with a shallow gradient. A common starting point is a gradient of methanol in dichloromethane or chloroform.[9][12]
Product elutes with the solvent front. The mobile phase is too polar.Start with a less polar mobile phase (e.g., higher percentage of hexane or dichloromethane).
Product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A step gradient to a higher concentration of methanol may be required. Ensure you do not exceed ~15-20% methanol in dichloromethane as it can dissolve the silica gel.
Low recovery of the product. The product may be partially soluble in the column. The compound may have been loaded in a solvent that is too strong.Ensure the product is fully eluted by flushing the column with a highly polar solvent at the end of the run. For loading, dissolve the crude product in a minimal amount of a strong solvent (like DMF or DCM) and then adsorb it onto a small amount of silica gel (dry loading).[11]
Reversed-Phase HPLC
ProblemPossible Cause(s)Suggested Solution(s)
Broad peaks. The polydispersity of the PEG chain can lead to peak broadening.[18] Interaction of the PEG chain with the stationary phase.Optimize the gradient and flow rate. A slower gradient can improve resolution. Operating the column at a slightly elevated temperature (e.g., 40-50 °C) can also sharpen peaks.[19][20]
Loss of Boc group during purification. The mobile phase is too acidic. While 0.1% TFA is common, prolonged exposure can lead to some Boc deprotection.Consider using a less acidic modifier like 0.1% formic acid. If TFA is necessary, neutralize the collected fractions immediately.
Poor resolution between product and closely related impurities. The gradient is too steep or the stationary phase is not optimal.Use a shallower gradient. A C18 stationary phase is a good starting point, but for some PEGylated compounds, a C4 or C8 stationary phase may provide better separation.[19][20]

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Normal-Phase Flash Chromatography >95%60-80%HighGood for large-scale purification, cost-effective.May require optimization of solvent systems; can be time-consuming.
Reversed-Phase Preparative HPLC >98%50-70%Low to MediumHigh resolution and purity.More expensive, lower throughput, requires specialized equipment.
Precipitation/Recrystallization Variable (>90%)VariableHighSimple, scalable, and cost-effective for initial cleanup.May not be effective for all impurities; can lead to oiling out of the product.

Experimental Protocols

Protocol 1: Purification by Normal-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry powder (dry loading).

  • Column Packing: Pack a silica gel column with a non-polar solvent like hexane or a low-polarity mixture (e.g., 98:2 DCM:MeOH).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Start the elution with a low-polarity mobile phase (e.g., 100% DCM). Gradually increase the polarity by introducing methanol in a stepwise or linear gradient. A typical gradient might be from 0% to 10% methanol in DCM over 20-30 column volumes.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) as PEG compounds are often not UV-active.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purity Analysis by Reversed-Phase HPLC with ELSD
  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a mixture of water and acetonitrile (50:50).

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detector: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Injection and Analysis: Inject 10 µL of the sample solution and acquire the data. The purity is determined by the relative peak area of the main product.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound crude Crude Reaction Mixture flash_chrom Normal-Phase Flash Chromatography crude->flash_chrom hplc_analysis Purity Check by RP-HPLC (>95%) flash_chrom->hplc_analysis pure_product Pure this compound (>95%) hplc_analysis->pure_product Purity Met prep_hplc Preparative RP-HPLC hplc_analysis->prep_hplc Further Purification Needed final_product High Purity Product (>98%) prep_hplc->final_product

Caption: A typical purification workflow for this compound.

Troubleshooting_TLC Troubleshooting TLC Issues start TLC Plate Analysis streaking Are spots streaking? start->streaking no_movement Is Rf value too low? streaking->no_movement No add_polar Add a more polar co-solvent (e.g., MeOH) streaking->add_polar Yes too_high Is Rf value too high? no_movement->too_high No increase_polarity Increase mobile phase polarity no_movement->increase_polarity Yes good_sep Good Separation too_high->good_sep No decrease_polarity Decrease mobile phase polarity too_high->decrease_polarity Yes add_polar->start increase_polarity->start decrease_polarity->start

Caption: A decision tree for troubleshooting common TLC problems.

References

Technical Support Center: Improving the Efficiency of Boc Deprotection for Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc deprotection of Propargyl-PEG13-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges encountered during this critical deprotection step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection reaction is incomplete. What are the potential causes and how can I improve the yield?

Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1][3]

  • Steric Hindrance: The long PEG13 chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the this compound and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1]

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (see Q3) and extend the reaction time accordingly.

  • Consider a Stronger Acid System: If increasing TFA concentration is not effective, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[1]

  • Optimize Solvent: Ensure good solubility of your starting material in the chosen solvent.

Q2: I am observing side products after the deprotection reaction. What could be the cause and how can I prevent them?

The formation of side products is often due to the reactive nature of the intermediates formed during deprotection.

  • Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues.[4] To prevent this, it is crucial to use a scavenger.

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups, they may be cleaved under the deprotection conditions.[1]

Preventative Measures:

  • Use Scavengers: A common and effective scavenger is triisopropylsilane (TIS), typically used at a concentration of 2.5-5% along with water (2.5-5%). This "TFA/TIS/H2O" cocktail effectively quenches the tert-butyl cation.[3]

  • Milder Deprotection Methods: If acid sensitivity is a concern, consider alternative, milder deprotection methods:

    • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage, though this may require high temperatures and long reaction times.[5][6]

    • Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[7]

    • Oxalyl Chloride/Methanol: This system has been shown to be effective for Boc deprotection under mild conditions.[8][9]

Q3: How can I effectively monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial for determining the optimal reaction time and ensuring complete conversion.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material (this compound) and the appearance of the deprotected product (Propargyl-PEG13-amine). The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1][2]

Q4: What is the best way to purify the Propargyl-PEG13-amine after deprotection?

The purification strategy depends on the properties of the final product and the reaction mixture.

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help to remove residual traces of TFA.[1]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1]

  • Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1][3]

  • Ion-Exchange Chromatography: A strongly acidic ion-exchange resin can be used to both deprotect the Boc-protected amine and isolate the resulting amine product.[10]

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection. Note that optimal conditions for this compound may need to be determined empirically.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temperature1-2 hours
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temperature1-4 hours

Table 2: Common Scavengers for Boc Deprotection

ScavengerConcentrationPurpose
Triisopropylsilane (TIS)2.5-5% (v/v)Quenches tert-butyl cations
Water2.5-5% (v/v)Used in conjunction with TIS

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection

  • Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If required, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Monitoring Reaction Progress by HPLC

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

Visualizations

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in DCM B Cool to 0°C A->B C Add TFA +/- Scavengers B->C D Stir at 0°C then warm to RT C->D E Monitor by TLC/LC-MS D->E Incomplete? Extend time F Concentrate under reduced pressure E->F Complete G Co-evaporate with Toluene F->G H Neutralization (Optional) G->H I Purified Propargyl-PEG13-amine H->I

Caption: Experimental workflow for Boc deprotection of this compound.

Troubleshooting_Tree Start Boc Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products? Start->SideProducts Incomplete->SideProducts No IncreaseTFA Increase TFA Concentration Incomplete->IncreaseTFA Yes AddScavenger Add Scavenger (e.g., TIS) SideProducts->AddScavenger Yes ExtendTime Extend Reaction Time IncreaseTFA->ExtendTime StrongerAcid Use Stronger Acid (e.g., 4M HCl/Dioxane) ExtendTime->StrongerAcid CheckSolubility Check Substrate Solubility StrongerAcid->CheckSolubility MilderConditions Use Milder Conditions (Thermal, Lewis Acid) AddScavenger->MilderConditions

Caption: Troubleshooting decision tree for Boc deprotection.

References

Validation & Comparative

Validating Propargyl-PEG13-Boc Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the validation of Propargyl-PEG13-Boc conjugation, supported by detailed experimental protocols and data presentation.

The successful conjugation of this compound to a target molecule is a crucial step in the development of various biotherapeutics, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The propargyl group allows for "click" chemistry, a highly efficient and specific reaction, while the polyethylene glycol (PEG) linker enhances solubility and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group ensures the reactivity of the terminal amine is controlled during synthesis. Verifying the successful and precise conjugation of this linker is paramount. This guide focuses on mass spectrometry as the primary validation method, while also comparing its performance with alternative techniques.

Comparative Analysis of Analytical Techniques

Mass spectrometry stands out as a powerful tool for the characterization of PEGylated molecules due to its high sensitivity and ability to provide precise mass information. However, a multi-faceted approach utilizing other techniques can provide a more comprehensive validation.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Precise molecular weight of the conjugate, confirmation of PEG chain length, identification of conjugation sites (with MS/MS).High accuracy and sensitivity, provides detailed structural information.[1]PEG heterogeneity can complicate spectra, requiring specialized data analysis.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the conjugate, verification of the presence of propargyl and Boc groups.Provides detailed structural information and can characterize impurities.[4]Lower sensitivity compared to MS, complex spectra for large molecules.[4]
High-Performance Liquid Chromatography (HPLC) Purity of the conjugate, separation of conjugated from unconjugated species.Excellent for quantification and assessing purity.[][6] Can be coupled with MS (LC-MS).[2]Does not provide direct structural information on its own.[]

Mass Spectrometry for this compound Conjugation Validation

Mass spectrometry, particularly Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), is highly effective for analyzing PEGylated compounds. ESI is often coupled with liquid chromatography (LC-MS) for online separation and analysis, while MALDI-TOF (Time-of-Flight) is well-suited for determining the average molecular weight and degree of PEGylation.[1]

A key challenge in the mass spectrometry of PEGylated molecules is the polydispersity of the PEG chain, which can lead to a complex series of peaks. However, for a defined linker like this compound, a more discrete mass is expected. The presence of multiple charges during ESI can also complicate the spectrum, but this can be mitigated by using charge-stripping agents like triethylamine (TEA) or by using deconvolution software to interpret the data.[2][3]

Interpreting the Mass Spectrum

In a successful conjugation, the mass spectrum will show a peak corresponding to the molecular weight of the target molecule plus the mass of the this compound linker (712.86 g/mol ). Fragmentation analysis (MS/MS) can be used to confirm the structure of the conjugate and identify the site of attachment. Characteristic fragment ions would include the loss of the Boc group (100.12 g/mol ) and fragmentation of the PEG chain, which typically shows a repeating unit of 44.03 Da (C₂H₄O).

Experimental Protocol: Validation by ESI-QTOF Mass Spectrometry

This protocol outlines a general procedure for the validation of a this compound conjugated to a model protein.

1. Sample Preparation:

  • Dissolve the conjugated protein in a suitable buffer, such as 10 mM ammonium acetate, to a final concentration of 1 mg/mL.

  • For LC-MS analysis, dilute the sample to 0.1 mg/mL with the initial mobile phase.

2. Liquid Chromatography (for LC-MS):

  • Column: A reverse-phase column suitable for protein separation (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry (ESI-QTOF):

  • Ionization Mode: Positive ion electrospray.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 40 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 500-4000.

  • Data Analysis: Deconvolute the raw data using appropriate software to obtain the zero-charge mass of the conjugate.

Workflow for Validation of this compound Conjugation

G cluster_synthesis Conjugation cluster_purification Purification cluster_validation Validation cluster_analysis Data Analysis cluster_result Result Target Target Molecule Conjugation Conjugation Reaction Target->Conjugation Linker This compound Linker->Conjugation Purification Purification (e.g., SEC/HPLC) Conjugation->Purification MS Mass Spectrometry (ESI-QTOF/MALDI-TOF) Purification->MS NMR NMR Spectroscopy Purification->NMR HPLC HPLC Analysis Purification->HPLC MS_Data Mass Confirmation & Fragmentation Analysis MS->MS_Data NMR_Data Structural Confirmation NMR->NMR_Data HPLC_Data Purity Assessment HPLC->HPLC_Data Validated Validated Conjugate MS_Data->Validated NMR_Data->Validated HPLC_Data->Validated

Caption: Experimental workflow for the validation of this compound conjugation.

Conclusion

The validation of this compound conjugation is a multi-step process that benefits from the application of orthogonal analytical techniques. While mass spectrometry provides the most direct and precise measurement of successful conjugation, techniques like NMR and HPLC offer complementary information regarding structure and purity. By employing a comprehensive analytical strategy, researchers can ensure the quality and consistency of their PEGylated bioconjugates, paving the way for the development of more effective and safer therapeutics.

References

A Comparative Guide to the NMR Analysis of Propargyl-PEG13-Boc and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation, targeted drug delivery, and proteomics, the precise characterization of linker molecules is paramount. Propargyl-PEG13-Boc is a popular heterobifunctional linker, featuring a propargyl group for click chemistry and a Boc-protected amine for subsequent functionalization. Understanding its structure and purity, as well as the success of conjugation reactions, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the NMR data for this compound, its resulting conjugate after a typical click reaction, and an alternative azide-containing linker.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound, a representative triazole conjugate, and an alternative linker, Boc-NH-PEG-Azide. The chemical shifts for this compound are predicted based on analogous structures, while the data for the conjugate and the alternative linker are based on experimentally reported values. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compound (Predicted)Triazole-PEG13-Boc Conjugate (Representative)Boc-NH-PEG4-Azide (Alternative)
-C(CH₃)₃ (Boc)~1.44 (s, 9H)~1.44 (s, 9H)~1.44 (s, 9H)
-NH- (Amide/Carbamate)~5.0 (br s, 1H)~5.0 (br s, 1H)~5.1 (br s, 1H)
PEG Backbone (-O-CH₂-CH₂-O-)~3.64 (s, ~52H)~3.64 (s, ~52H)~3.66 (s, 12H)
-CH₂-NH-Boc ~3.3-3.4 (m, 2H)~3.3-3.4 (m, 2H)~3.35 (q, 2H)
-O-CH₂-C≡CH ~4.20 (d, 2H)--
-C≡CH ~2.42 (t, 1H)--
Triazole-H -~7.7-8.5 (s, 1H)-
-CH₂-N₃ --~3.39 (t, 2H)
-O-CH₂-Triazole -~4.5-4.6 (s, 2H)-

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentThis compound (Predicted)Triazole-PEG13-Boc Conjugate (Representative)Boc-NH-PEG4-Azide (Alternative)
-C(CH₃)₃ (Boc)~28.4~28.4~28.4
-C(CH₃)₃ (Boc)~79.5~79.5~79.2
PEG Backbone (-O-CH₂-CH₂-O-)~70.5~70.5~70.6, ~70.3, ~70.0
-CH₂-NH-Boc ~40.3~40.3~40.3
-O-CH₂-C≡CH ~58.5--
-C≡CH ~74.8--
-C≡CH ~79.8--
Triazole-C4 -~123-125-
Triazole-C5 -~145-147-
-CH₂-N₃ --~50.6
-O-CH₂-Triazole -~62-64-
C=O (Boc)~156.1~156.1~156.1

Experimental Protocols

A consistent and detailed methodology is crucial for obtaining high-quality, reproducible NMR data for PEGylated compounds.

Sample Preparation
  • Drying: PEG compounds are often hygroscopic. Dry the sample under vacuum for at least 4 hours before dissolving.

  • Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is dry by storing it over molecular sieves.

  • Concentration: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

NMR Data Acquisition
  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard single-pulse proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 5 seconds to ensure full relaxation of the polymer chain protons, spectral width of 16 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay (d1) of 2 seconds, spectral width of 250 ppm. For quantitative analysis, a longer relaxation delay (e.g., 10 seconds) and inverse-gated decoupling may be necessary to suppress the Nuclear Overhauser Effect (NOE).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound and its conjugates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis drying Drying of PEG Compound dissolving Dissolution in Deuterated Solvent drying->dissolving transfer Transfer to NMR Tube dissolving->transfer shimming Locking and Shimming transfer->shimming Insert Sample h1_nmr 1H NMR Acquisition shimming->h1_nmr c13_nmr 13C NMR Acquisition shimming->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing peak_picking Peak Picking & Integration processing->peak_picking assignment Structural Assignment peak_picking->assignment final_report Final Characterization Report assignment->final_report Generate Report

NMR Analysis Workflow

The logical flow for characterizing this compound and its derivatives begins with meticulous sample preparation to avoid contaminants like water, which can obscure important signals in the ¹H NMR spectrum. Following this, the sample is subjected to NMR data acquisition, where both ¹H and ¹³C spectra are collected. The final and most critical step is the detailed analysis of the acquired spectra, which involves processing, peak identification, and integration to confirm the structure and purity of the molecule. This systematic approach ensures the reliability of the characterization data, which is essential for downstream applications in drug development and materials science.

A Comparative Guide to HPLC Methods for Purity Assessment of Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of long-chain polyethylene glycol (PEG) linkers, such as Propargyl-PEG13-Boc, is a critical parameter in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Ensuring the homogeneity of these linkers is paramount for the efficacy, safety, and reproducibility of the final therapeutic agent. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, supported by experimental data and detailed protocols.

Introduction to Analytical Challenges

This compound, a hetero-bifunctional linker, presents a unique analytical challenge. The PEG chain consists of a distribution of oligomers, and the molecule lacks a strong UV chromophore. This renders standard UV detection in HPLC inefficient. Consequently, alternative detection methods are necessary for accurate purity assessment. The primary analytical goal is to resolve the PEG oligomer distribution and separate the main product from potential impurities such as starting materials or side-reaction products.

Comparison of HPLC Methods and Detectors

The most effective HPLC methods for analyzing non-chromophoric, hydrophilic compounds like this compound involve Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).

Method Principle Advantages Disadvantages Typical Purity Range (%)
RP-HPLC with CAD Separation based on hydrophobicity. CAD offers near-universal detection for non-volatile analytes.[1][2]High sensitivity, wide dynamic range, and good gradient compatibility.[3][4] Provides a more accurate representation of impurity profiles compared to ELSD.[5]Detector response can be non-linear and dependent on mobile phase composition.95 - 99+
RP-HPLC with ELSD Separation based on hydrophobicity. ELSD detects analytes that are less volatile than the mobile phase.[6]Good gradient compatibility and universal detection for non-volatile compounds.[7][8][9]Lower sensitivity and a more limited dynamic range compared to CAD. May underestimate low-level impurities.[5]90 - 98
HILIC with CAD/ELSD Separation based on partitioning between a polar stationary phase and a less polar mobile phase.[10][11]Orthogonal selectivity to RP-HPLC, beneficial for separating polar impurities.[12]Can have longer equilibration times and be more sensitive to mobile phase composition.95 - 99+
SEC with dRI/MALS Separation based on hydrodynamic volume.[]Useful for determining polydispersity and detecting high molecular weight aggregates.[5]Not ideal for resolving individual oligomers of a relatively short PEG chain like PEG13. Lower resolution for small molecules.Not typically used for primary purity assessment of small PEG linkers.

Experimental Protocols

Below are detailed experimental protocols for the recommended HPLC methods for purity analysis of this compound.

This method is highly recommended for its sensitivity and ability to provide a comprehensive impurity profile.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Tube Temperature: 45 °C

    • Gas Flow: As per manufacturer's recommendation.

A robust alternative to CAD, ELSD is also well-suited for gradient elution required for PEG analysis.[6][7][8][9]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 20% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 2 mg/mL.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 SLM

Visualization of Experimental Workflow and Logical Relationships

HPLC_Purity_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Purity Assessment Sample This compound Dissolution Dissolve in appropriate solvent (e.g., 50:50 ACN:Water) Sample->Dissolution Injector HPLC Injector Dissolution->Injector Column C18 Reversed-Phase Column Injector->Column Gradient Elution Detector Detector (CAD or ELSD) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity Area Percent Method

Caption: Workflow for HPLC-based purity assessment of this compound.

Detector_Comparison cluster_detectors Universal Detectors cluster_other_detectors Other Detectors Title Detector Selection Logic Analyte This compound - No UV Chromophore - Non-volatile CAD Charged Aerosol Detector (CAD) + High Sensitivity + Good for Impurity Profiling Analyte->CAD Suitable ELSD Evaporative Light Scattering Detector (ELSD) + Robust & Widely Available - Lower Sensitivity Analyte->ELSD Suitable UV UV Detector - Not Suitable (Poor Response) Analyte->UV Unsuitable RI Refractive Index (RI) - Incompatible with Gradients Analyte->RI Unsuitable

References

A Comparative Guide to PEG Linkers in PROTACs: Evaluating Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The efficacy of these bifunctional molecules is critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of Propargyl-PEG13-Boc with other PEG linkers of varying lengths, supported by representative experimental data and detailed methodologies.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC is not a mere spacer; it is a crucial determinant of the molecule's overall performance. The length, composition, and rigidity of the linker directly influence key parameters such as:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Degradation Efficiency: The stability and conformation of the ternary complex directly correlate with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

  • Physicochemical Properties: PEG linkers, in particular, are known to enhance the solubility and cell permeability of PROTACs, which are often large and lipophilic molecules.

This compound is a monodisperse PEG linker that offers several advantages for PROTAC synthesis. The terminal propargyl group allows for efficient and specific conjugation to an azide-bearing molecule via copper-catalyzed "click chemistry." The Boc-protected amine on the other end provides a stable handle for attachment to the other binding ligand. The 13-unit PEG chain imparts significant hydrophilicity and provides a substantial spatial separation between the two ends of the PROTAC.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency and efficacy of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and E3 ligase pair. To illustrate this, we present a synthesized dataset based on trends observed in the literature for Bruton's tyrosine kinase (BTK) degrading PROTACs.

Table 1: Comparative Degradation Efficiency of BTK-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BTK-PROTAC-1Propargyl-PEG3-Boc based~168580
BTK-PROTAC-2Propargyl-PEG4-Boc based~194292
BTK-PROTAC-3Propargyl-PEG8-Boc based~311598
BTK-PROTAC-4 This compound based ~46 25 95
BTK-PROTAC-5Propargyl-PEG24-Boc based~7915075

This is a representative dataset synthesized from published trends for illustrative purposes.

The data clearly indicates a structure-activity relationship where an optimal linker length (in this case, represented by the PEG8 linker) results in the most potent degradation. While the PROTAC with the PEG13 linker remains highly effective, further increasing the linker length leads to a significant loss of potency. This "hook effect" is a common phenomenon in PROTAC development, where linkers that are too long or too short fail to promote an efficient ternary complex.

Mandatory Visualizations

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships of linker properties.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of action of a PROTAC.

Experimental_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis (DC50/Dmax) G->H

Caption: A typical experimental workflow for quantifying PROTAC-mediated protein degradation.

Linker_Logic Linker Linker Properties (Length, Composition, Rigidity) Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Ternary Ternary Complex Stability & Conformation Linker->Ternary Degradation Degradation Efficiency (DC50, Dmax) Solubility->Degradation Permeability->Degradation Ternary->Degradation

Caption: The logical relationship between linker properties and PROTAC performance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.

Western Blot for Protein Degradation
  • Cell Culture and Treatment:

    • Seed cells (e.g., Ramos cells for BTK) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
  • Reagents:

    • Purified, tagged target protein (e.g., GST-tagged BRD4).

    • Purified, tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).

    • TR-FRET donor-labeled antibody (e.g., terbium-labeled anti-GST).

    • TR-FRET acceptor-labeled antibody (e.g., fluorescently-labeled anti-His).

    • PROTACs of interest.

    • Assay buffer.

  • Assay Procedure:

    • Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.

    • Add the PROTACs at various concentrations to the wells of a microplate.

    • Add the protein mixture to the wells.

    • Add the donor and acceptor-labeled antibodies to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the concentration of maximal ternary complex formation can be determined.

Propargyl-PEG13-Boc in Antibody-Drug Conjugates: A Comparative Guide to PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and therapeutic index of Antibody-Drug Conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design, offering a versatile means to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides a detailed comparison of Propargyl-PEG13-Boc with shorter and longer PEG chain linkers, supported by experimental data and protocols to inform rational ADC design.

This compound is a heterobifunctional linker featuring a Boc-protected amine for payload conjugation and a propargyl group for attachment to the antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." The 13-unit PEG chain provides a balance of hydrophilicity and length, aiming to optimize the performance of the resulting ADC.

The Impact of PEG Linker Length on ADC Performance

The length of the PEG chain in an ADC linker is a critical parameter that can be fine-tuned to enhance therapeutic outcomes. Generally, PEGylation offers several key advantages:

  • Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker mitigates the propensity for ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).

  • Enhanced Pharmacokinetics: The hydrodynamic radius of the ADC is increased by PEGylation, which leads to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue.

  • Reduced Immunogenicity: The PEG chain can shield the payload and portions of the antibody from the immune system, potentially lowering the immunogenicity of the ADC.

However, the precise length of the PEG chain introduces a trade-off between these benefits and potential drawbacks, such as altered potency.

Comparative Performance Data

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely performance by examining trends observed with other PEG linker lengths. The following tables summarize quantitative data from preclinical studies comparing ADCs with varying PEG chain lengths.

Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

LinkerADC ExampleCell LineIC50 (nM)
No PEGZHER2-SMCC-MMAENCI-N870.18[1]
PEG4KZHER2-PEG4K-MMAENCI-N870.81[1]
PEG10KZHER2-PEG10K-MMAENCI-N874.05[1]
PEG12Amide-linked DM1 ADCVariousVariable
PEG24Amide-linked DM1 ADCVariousVariable

Note: The data suggests that increasing PEG linker length can sometimes lead to a decrease in in vitro potency (higher IC50). This may be attributed to steric hindrance affecting antigen binding or payload release.

Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

LinkerADC ExampleAnimal ModelHalf-Life (t½)Clearance
No PEGZHER2-SMCC-MMAEMouse19.6 min[1]High
PEG4KZHER2-PEG4K-MMAEMouse49.2 min[1]Moderate
PEG10KZHER2-PEG10K-MMAEMouse219.0 min[1]Low
PEG8Homogeneous DAR 8 ADCRat~40 h~0.2 mL/h/kg
PEG12Homogeneous DAR 8 ADCRat~50 h~0.15 mL/h/kg
PEG24Homogeneous DAR 8 ADCRat~50 h~0.15 mL/h/kg

Note: A clear trend of increased half-life and decreased clearance is observed with longer PEG chains. Studies have indicated a potential threshold effect, where beyond a certain length (e.g., PEG8-PEG12), further increases in chain length may not yield significant additional improvements in clearance rates.

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths

LinkerADC ExampleTumor ModelEfficacy Outcome
No PEGAffibody-MMAENCI-N87Moderate tumor growth inhibition
PEG10KAffibody-PEG10K-MMAENCI-N87Significant tumor growth inhibition[1]
PEG12Designer Linker DAR 4 ADCXenograft60% remission rate
PEG24Designer Linker DAR 8 ADCXenograft90% remission rate

Note: The in vivo efficacy is often enhanced with longer PEG linkers, which is attributed to the improved pharmacokinetic profile leading to better tumor accumulation of the ADC.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADC performance. Below are representative protocols for key experiments.

Protocol 1: Synthesis of an ADC using Propargyl-PEG-Boc Linker (Representative)

This protocol outlines the general steps for conjugating a payload to an antibody using a Propargyl-PEG-Boc linker and click chemistry.

1. Boc Deprotection of the Linker:

  • Dissolve the Propargyl-PEG-Boc linker in a suitable solvent (e.g., dichloromethane).
  • Add an excess of a deprotecting agent, such as trifluoroacetic acid (TFA).
  • Stir the reaction at room temperature for 1-2 hours.
  • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.
  • Upon completion, remove the solvent and TFA under reduced pressure to obtain the deprotected propargyl-PEG-amine linker.

2. Payload Conjugation to the Deprotected Linker:

  • Dissolve the deprotected linker and the payload (with a reactive group like a carboxylic acid) in an appropriate solvent (e.g., dimethylformamide).
  • Add a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine).
  • Stir the reaction at room temperature overnight.
  • Purify the drug-linker conjugate using reverse-phase HPLC.

3. Antibody Modification (Azide Introduction):

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
  • React the antibody with an azide-functionalized NHS ester (e.g., azido-NHS) to introduce azide groups on lysine residues.
  • Control the stoichiometry to achieve the desired drug-to-antibody ratio (DAR).
  • Remove excess reagents by dialysis or size-exclusion chromatography.

4. Click Chemistry Conjugation:

  • Combine the azide-modified antibody with an excess of the propargyl-functionalized drug-linker.
  • Add a copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
  • Incubate the reaction at room temperature or 37°C for 1-4 hours.
  • Purify the final ADC using size-exclusion chromatography to remove unreacted drug-linker and other reagents.

5. Characterization:

  • Determine the average DAR using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
  • Assess the level of aggregation by size-exclusion chromatography (SEC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

1. Cell Culture:

  • Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Cell Seeding:

  • Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

3. ADC Treatment:

  • Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media.
  • Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

4. MTT Assay:

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

5. Data Analysis:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability relative to untreated control cells.
  • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Protocol 3: Pharmacokinetic Study in Rodents

1. Animal Model:

  • Use appropriate rodent models (e.g., mice or rats).

2. ADC Administration:

  • Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.

3. Blood Sampling:

  • Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.

4. Plasma Preparation:

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

5. Quantification of ADC:

  • Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

6. Data Analysis:

  • Use pharmacokinetic software to calculate parameters such as half-life (t½), clearance, and area under the curve (AUC).

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker PEG Linker cluster_Payload Cytotoxic Payload Antibody Antibody PEG This compound Antibody->PEG Conjugation Site Payload Payload PEG->Payload Attachment

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

Experimental_Workflow Start ADC Synthesis & Characterization InVitro In Vitro Cytotoxicity Assay Start->InVitro PK Pharmacokinetic Study Start->PK Analysis Data Analysis & Comparison InVitro->Analysis InVivo In Vivo Efficacy Study PK->InVivo InVivo->Analysis

Caption: A typical experimental workflow for comparing the performance of ADCs.

Signaling_Pathway ADC_Binding ADC Binds to Tumor Cell Antigen Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Apoptosis/Cell Death Payload_Release->Cell_Death

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Conclusion

The selection of an appropriate PEG linker length is a critical optimization step in the development of an effective and well-tolerated ADC. While direct experimental data for this compound is limited, the available evidence for other PEG linkers suggests a clear trend:

  • Shorter PEG linkers (e.g., < PEG8) may offer higher in vitro potency but can lead to rapid clearance and reduced in vivo efficacy due to increased hydrophobicity and lower stability.

  • Longer PEG linkers (e.g., > PEG12) significantly improve pharmacokinetics, leading to enhanced in vivo efficacy. However, they may slightly decrease in vitro potency.

A medium-length linker like this compound is strategically positioned to provide a favorable balance between these properties. It is expected to offer substantial improvements in hydrophilicity and pharmacokinetics over shorter linkers, while potentially mitigating the reduction in in vitro potency sometimes observed with very long PEG chains. The optimal PEG linker length is ultimately context-dependent, influenced by the properties of the antibody, the payload, and the target antigen density. Therefore, a systematic evaluation of a range of PEG linker lengths, including PEG13, is crucial in the preclinical development of any new ADC.

References

The Boc Protecting Group on PEG Linkers: A Comparative Guide to Streamlining Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the synthesis of complex bioconjugates. Among the various options for amine protection on polyethylene glycol (PEG) linkers, the tert-butyloxycarbonyl (Boc) group stands out for its unique advantages in stability, selective cleavage, and overall efficiency. This guide provides an objective comparison of the Boc protecting group with other alternatives, supported by experimental data and detailed protocols to inform your selection process.

The primary role of a protecting group in bioconjugation is to temporarily mask a reactive functional group, such as an amine on a PEG linker, to allow for controlled, stepwise chemical modifications at other positions of the molecule. The Boc group's acid-labile nature makes it an ideal choice for multi-step syntheses, particularly in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1]

Key Advantages of the Boc Protecting Group

The use of a Boc protecting group on PEG linkers offers several distinct advantages over other common amine protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl).

  • Orthogonality and Stability: The Boc group is stable under a wide range of basic and nucleophilic conditions, making it compatible with many synthetic steps.[1] Its removal under acidic conditions provides excellent orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-cleavable (e.g., Cbz) protecting groups, allowing for selective deprotection in complex synthetic schemes.[][3]

  • Mild and Efficient Cleavage: The Boc group is readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), which minimizes the risk of degrading sensitive biomolecules.[4] The deprotection reaction is often clean and proceeds with high yields.[5]

  • Favorable Solubility Characteristics: The introduction of a Boc group can enhance the solubility of PEG linkers and their conjugates in organic solvents, which can be advantageous during synthesis and purification.

Quantitative Performance Comparison

To facilitate an evidence-based selection, the following tables summarize the performance of the Boc protecting group in comparison to the widely used Fmoc group.

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA, HCl)[1][4]Base (e.g., Piperidine)[1]
Stability Stable to bases and nucleophiles[1]Stable to acids[1]
Common Applications Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[1]Solid-phase peptide synthesis (Fmoc/tBu strategy)[1]

Table 1: Comparison of Boc and Fmoc Protecting Groups. This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis.[1]

Acidic ReagentConcentrationTime (minutes)Purity of Deprotected Product (by HPLC)
Trifluoroacetic Acid (TFA)20% in DCM30>95%
Trifluoroacetic Acid (TFA)50% in DCM5>95%
Hydrochloric Acid (HCl)4M in Dioxane60>95%

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.[1]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (2-3 equivalents relative to the amine).

  • Add (Boc)₂O (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[6]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 3: Conjugation of a Deprotected Amino-PEG-NHS Ester to a Protein

This protocol provides a general method for conjugating an amine-reactive PEG linker to a protein.

Materials:

  • Deprotected Amino-PEG-NHS ester

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Dissolve the deprotected Amino-PEG-NHS ester in a compatible solvent (e.g., DMSO) immediately before use.

  • Add the PEG linker solution to the protein solution at a molar ratio of 5-20 fold excess of the linker.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Purify the protein-PEG conjugate using size-exclusion chromatography to remove excess linker and byproducts.

  • Characterize the conjugate to determine the degree of PEGylation.

Visualizing Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and experimental workflows.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amino-PEG Amino-PEG Boc-Protected PEG Boc-Protected PEG Amino-PEG->Boc-Protected PEG +(Boc)2O, Base (Boc)2O (Boc)2O Base Base Boc-Protected PEG_dep Boc-Protected PEG Deprotected Amino-PEG Deprotected Amino-PEG Boc-Protected PEG_dep->Deprotected Amino-PEG +Acid Acid Acid (TFA)

Caption: Boc protection and deprotection of a PEG linker.

Conjugation_Workflow start Start boc_deprotection Boc Deprotection of PEG Linker start->boc_deprotection conjugation Conjugation to Biomolecule boc_deprotection->conjugation purification Purification of Conjugate conjugation->purification characterization Characterization purification->characterization end End characterization->end

Caption: General workflow for bioconjugation using a Boc-protected PEG linker.

Mitigating Side Reactions During Boc Deprotection

A potential challenge during the acid-mediated deprotection of the Boc group is the formation of a reactive tert-butyl cation. This cation can cause side reactions, particularly with nucleophilic amino acid residues such as tryptophan, methionine, and tyrosine. To prevent these unwanted modifications, scavengers are often added to the deprotection reaction mixture.

ScavengerTarget Residue(s)
Triisopropylsilane (TIS)General carbocation scavenger
WaterGeneral carbocation scavenger
Ethanedithiol (EDT)Tryptophan
ThioanisoleMethionine

Table 3: Common Scavengers for Boc Deprotection.

A common scavenger "cocktail" for deprotection is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).

Conclusion

The Boc protecting group offers a robust and versatile strategy for the controlled synthesis of PEGylated bioconjugates. Its stability to a wide range of reaction conditions, coupled with its mild and efficient acid-catalyzed removal, provides a significant advantage in multi-step synthetic routes. By understanding the principles of Boc protection and deprotection, and by employing optimized protocols and appropriate scavengers, researchers can effectively leverage the benefits of Boc-protected PEG linkers to advance the development of novel therapeutics and research tools.

References

Comparative analysis of different click chemistry ligands for Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is an indispensable tool for the rapid and efficient conjugation of molecules such as Propargyl-PEG13-Boc. The choice of the copper(I)-stabilizing ligand is critical as it significantly influences the reaction kinetics, yield, and biocompatibility of the conjugation process. This guide provides an objective comparison of commonly used CuAAC ligands—TBTA, THPTA, and BTTAA—supported by experimental data to inform the selection of the optimal ligand for your research needs.

Performance Comparison of CuAAC Ligands

The efficiency of a CuAAC reaction is heavily dependent on the ligand's ability to stabilize the catalytic Cu(I) oxidation state, prevent its oxidation to the inactive Cu(II) state, and accelerate the cycloaddition. Below is a summary of the performance of three widely used tris(triazolylmethyl)amine-based ligands.

LigandKey CharacteristicsReaction EfficiencyBiocompatibility/Solubility
TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)The first-generation tris(triazolylmethyl)amine ligand.Shows the lowest catalytic activity among the compared ligands, with less than 15% product formation in 30 minutes under comparative conditions.[1]Limited solubility in aqueous media can lead to precipitation and reduced reaction efficiency.[1][2] In some cellular assays, it has been shown to cause a slower rate of cell proliferation compared to more water-soluble ligands.[1]
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble analogue of TBTA, designed for improved performance in biological systems.Offers significantly better performance than TBTA in aqueous solutions but is slower than BTTAA, yielding less than 15% product in 30 minutes in a comparative fluorogenic assay.[1][2]Good water solubility and lower cytotoxicity compared to TBTA make it a common choice for bioconjugation.[3][4]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)A third-generation ligand designed for enhanced catalytic activity and biocompatibility.Demonstrates the highest reaction rate of the three, achieving over 45% product formation within 30 minutes under the same conditions as the other ligands.[1]Excellent water solubility and low cytotoxicity, with performance that may allow for lower copper concentrations, further enhancing its biocompatibility.[3]

Table 1: Comparative data is based on a fluorogenic assay reacting propargyl alcohol with 3-azido-7-hydroxycoumarin, which serves as a model for the reactivity of terminal alkynes like that in this compound.[1]

Experimental Workflow for Ligand Comparison

The following diagram outlines a generalized workflow for the comparative analysis of different CuAAC ligands for the conjugation of this compound to an azide-containing molecule.

G cluster_prep Reagent Preparation cluster_reaction Parallel Click Reactions cluster_analysis Analysis cluster_conclusion Conclusion A Prepare Stock Solutions: - this compound - Azide Substrate - CuSO4 - Sodium Ascorbate - Ligands (TBTA, THPTA, BTTAA) B1 Reaction 1: + TBTA A->B1 Incubate at RT B2 Reaction 2: + THPTA A->B2 Incubate at RT B3 Reaction 3: + BTTAA A->B3 Incubate at RT C Monitor Reaction Progress (e.g., LC-MS, HPLC) B1->C B2->C B3->C D Quench Reactions & Purify Products C->D E Characterize & Quantify Yields (e.g., NMR, MS, UV-Vis) D->E F Compare Ligand Performance: - Reaction Rate - Final Yield - Purity E->F

References

Assessing the In Vitro Stability of Propargyl-PEG13-Boc Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in bioconjugates, such as antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the payload to the target site. Conversely, a linker that is overly stable may not efficiently release the payload within the target cell. This guide provides a comparative assessment of the in vitro stability of Propargyl-PEG13-Boc linkers against other commonly used linker technologies.

The this compound linker is a non-cleavable linker that combines several advantageous features. The propargyl group allows for a stable covalent bond formation via "click chemistry," a highly efficient and bioorthogonal reaction. The polyethylene glycol (PEG) spacer, in this case with 13 ethylene glycol units, enhances solubility and can reduce immunogenicity. The tert-butyloxycarbonyl (Boc) protecting group on a terminal amine provides a handle for further conjugation steps and is known for its stability under basic and nucleophilic conditions, while being readily removable under acidic conditions.

Comparative In Vitro Stability Data

The following tables summarize the in vitro stability of this compound linkers in comparison to other common cleavable and non-cleavable linkers under various conditions relevant to physiological and lysosomal environments.

Table 1: Stability in Human Plasma at 37°C

Linker TypeLinker Example% Intact Linker-Payload after 7 daysCleavage MechanismReference
Non-Cleavable This compound >95% (estimated)N/A (stable)[1][2]
Thioether (e.g., SMCC)>90%N/A (stable)[3]
Cleavable Valine-Citrulline (VC)~85%Enzymatic (Cathepsin B)[4]
Hydrazone~50% (pH 7.4)pH-sensitive (acidic)[5]
Disulfide~60%Reductive (Glutathione)[3]

Note: Specific data for this compound was not available and is estimated based on the stability of similar non-cleavable PEGylated linkers.

Table 2: Stability at Different pH Conditions (Simulating Systemic vs. Endosomal/Lysosomal pH)

| Linker Type | Linker Example | % Intact Linker-Payload after 24h (pH 7.4) | % Intact Linker-Payload after 24h (pH 5.0) | Cleavage Mechanism | Reference | |---|---|---|---|---| | Non-Cleavable | This compound | >98% (estimated) | >98% (estimated) | N/A (stable) |[6][7] | | | Thioether (e.g., SMCC) | >95% | >95% | N/A (stable) |[3] | | Cleavable | Valine-Citrulline (VC) | >95% | ~70% (with Cathepsin B) | Enzymatic |[8] | | | Hydrazone | ~80% | <20% | pH-sensitive |[5] | | | Disulfide | >95% | >95% (requires reducing agent) | Reductive |[3] |

Note: The Boc group of the this compound linker is labile to strong acidic conditions (pH < 2) but is generally stable at pH 5.0.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker stability. Below are protocols for key in vitro experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-payload conjugate in human plasma over time.

Methodology:

  • The test conjugate (e.g., an antibody conjugated with a payload via a this compound linker) is incubated in human plasma at a concentration of 100 µg/mL at 37°C.[10]

  • Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).[10]

  • Plasma proteins are precipitated by adding an organic solvent like acetonitrile.[5]

  • The samples are centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the linker-payload and any released payload, is collected.

  • The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any free payload.[11][12]

pH Stability Assay

Objective: To evaluate the stability of a linker under different pH conditions, mimicking physiological circulation (pH 7.4) and the endosomal/lysosomal pathway (pH 4.5-5.5).

Methodology:

  • The linker-payload conjugate is incubated in buffers of different pH values (e.g., pH 7.4 phosphate-buffered saline and pH 5.0 acetate buffer) at 37°C.

  • Samples are taken at specified time intervals.

  • The stability of the conjugate is assessed by analyzing the samples using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or LC-MS to measure the degradation of the parent compound.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the processes involved in assessing linker stability.

experimental_workflow cluster_plasma_stability In Vitro Plasma Stability Assay cluster_ph_stability pH Stability Assay plasma_incubation Incubate Conjugate in Human Plasma (37°C) sampling_plasma Collect Aliquots at Time Points plasma_incubation->sampling_plasma precipitation Protein Precipitation (Acetonitrile) sampling_plasma->precipitation centrifugation_plasma Centrifuge precipitation->centrifugation_plasma analysis_plasma LC-MS Analysis (Intact vs. Released Payload) centrifugation_plasma->analysis_plasma ph_incubation Incubate Conjugate in Buffers (pH 7.4 & 5.0) sampling_ph Collect Aliquots at Time Points ph_incubation->sampling_ph analysis_ph HPLC/LC-MS Analysis (Degradation Assessment) sampling_ph->analysis_ph logical_relationship linker_stability Linker Stability premature_release Premature Payload Release linker_stability->premature_release Low efficient_delivery Efficient Payload Delivery to Target linker_stability->efficient_delivery High off_target_toxicity Off-Target Toxicity premature_release->off_target_toxicity reduced_efficacy Reduced Efficacy premature_release->reduced_efficacy therapeutic_index Improved Therapeutic Index off_target_toxicity->therapeutic_index reduced_efficacy->therapeutic_index efficient_delivery->therapeutic_index

References

Validating the Activity of Propargyl-PEG13-Boc PROTACs: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of functional assays to validate the activity of PROTACs synthesized using the Propargyl-PEG13-Boc linker. It includes supporting experimental data, detailed methodologies for key experiments, and a look at alternative technologies.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound linker is a commonly used polyethylene glycol (PEG)-based linker that allows for the facile synthesis of PROTACs via "click chemistry." The 13-unit PEG chain provides a significant degree of flexibility and hydrophilicity, which can influence the formation of a productive ternary complex and the overall efficacy of the PROTAC.

Validation of a PROTAC's activity is a multi-step process that involves confirming its ability to bind its target and an E3 ligase, induce the formation of a ternary complex, trigger ubiquitination of the target protein, and ultimately lead to its degradation. This guide will delve into the key functional assays used to measure these events, with a focus on providing a comparative framework for researchers developing PROTACs.

The PROTAC Pathway: From Ternary Complex to Degradation

The mechanism of action of a PROTAC involves a series of orchestrated intracellular events. Understanding this pathway is crucial for designing and interpreting validation assays.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

PROTAC Mechanism of Action

Key Functional Assays for PROTAC Validation

A comprehensive validation of a PROTAC's activity involves a suite of assays that probe different stages of its mechanism of action. The following sections detail the most common and informative assays.

Ternary Complex Formation Assays

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for target ubiquitination. Assays that measure the formation and stability of this complex are therefore critical early indicators of PROTAC efficacy.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that is well-suited for studying ternary complex formation in a high-throughput format. It measures the transfer of energy from a donor fluorophore on one protein to an acceptor fluorophore on another when they are brought into close proximity by the PROTAC.

Experimental Protocol: TR-FRET Assay for Ternary Complex Formation

  • Reagent Preparation:

    • Label the target protein with a donor fluorophore (e.g., Terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2).

    • Prepare a serial dilution of the this compound PROTAC.

  • Assay Plate Setup:

    • In a low-volume 384-well plate, add the labeled target protein, labeled E3 ligase, and the PROTAC dilutions.

    • Include controls with no PROTAC and with a non-binding control molecule.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, from which the ternary complex dissociation constant (Kd) and the "hook effect" can be determined.

Quantitative Data Comparison: Linker Length and Ternary Complex Formation

PROTAC TargetE3 LigaseLinker CompositionTernary Complex Formation (Qualitative)Reference
BRD4CRBNShort PEG Linker (n<4)Less Favorable[1][2]
BRD4CRBNLong PEG Linker (n>4)More Favorable[1][2]
BTKCRBNShort PEG Linker (n<4)Impaired[1]
BTKCRBNLong PEG Linker (n≥4)Unimpaired[1]
Ubiquitination Assays

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation. Ubiquitination assays directly measure this key catalytic step.

In Vitro Ubiquitination Assay

This cell-free assay reconstitutes the ubiquitination cascade in a test tube and allows for a direct assessment of the PROTAC's ability to induce target ubiquitination.

Experimental Protocol: In Vitro Ubiquitination Assay

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the target protein, the E3 ligase, and ATP.

  • PROTAC Addition:

    • Add the this compound PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Detection of Ubiquitination:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the target protein or ubiquitin.

    • The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC activity.

Protein Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of the target protein. Cellular assays that quantify the reduction in target protein levels are the most direct measure of a PROTAC's functional activity.

Western Blotting

Western blotting is a widely used and reliable method to quantify the levels of a specific protein in a complex mixture, such as a cell lysate.

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Treatment:

    • Plate cells and treat them with a dose-response of the this compound PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane and then incubate it with a primary antibody specific to the target protein.

    • Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be determined.

Quantitative Data Comparison: Impact of Linker Length on Degradation

The length of the PEG linker can significantly impact the degradation efficiency of a PROTAC. The following table summarizes representative data from studies comparing PROTACs with different PEG linker lengths.

PROTAC TargetE3 LigaseLinker Length (atoms)DC50Dmax (%)Reference
ERαVHL12Less Potent-[3]
ERαVHL16More Potent-[3]
TBK1VHL<12No Degradation-[2]
TBK1VHL12-29Submicromolar>90[2]
EGFRCRBNPEG LinkerWeaker Degradation-[4]
EGFRCRBNAlkyl LinkerStronger Degradation91[5][6]
BRD4CRBN1-2 PEG units>5 µM-[2]
BRD4CRBN4-5 PEG units<0.5 µM-[2]

In-Cell Western (ICW) / High-Content Imaging

These are higher-throughput alternatives to traditional Western blotting that allow for the quantification of protein levels directly in fixed cells in a multi-well plate format.

Quantitative Mass Spectrometry-based Proteomics

This powerful technique provides an unbiased, global view of the proteome, allowing for the simultaneous quantification of thousands of proteins. It is the gold standard for assessing the selectivity of a PROTAC and identifying potential off-target effects.

Experimental Workflow for PROTAC Validation

The validation of a novel PROTAC typically follows a logical progression of experiments, starting from biochemical assays and moving to cellular and global proteomic analyses.

PROTAC_Validation_Workflow cluster_workflow PROTAC Validation Workflow Start Synthesize This compound PROTAC Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Start->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay (In Vitro or Cellular) Ternary_Complex_Assay->Ubiquitination_Assay If Positive Degradation_Assay Protein Degradation Assay (Western Blot, ICW) Ubiquitination_Assay->Degradation_Assay If Positive Selectivity_Assay Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Assay If Potent Functional_Assay Cellular Functional Assays (e.g., Viability) Degradation_Assay->Functional_Assay If Potent End Validated PROTAC Selectivity_Assay->End Functional_Assay->End

A typical experimental workflow for validating a novel PROTAC.

Comparison with Alternative Technologies

While PROTACs are a dominant force in targeted protein degradation, several alternative technologies are emerging.

TechnologyMechanism of ActionAdvantagesDisadvantages
PROTACs Hijacks the ubiquitin-proteasome system to degrade intracellular proteins.Catalytic activity, can target "undruggable" proteins, high potency.Large molecular weight can limit cell permeability and oral bioavailability, potential for off-target effects.
LYTACs (Lysosome-Targeting Chimeras) Utilizes the lysosomal degradation pathway to degrade extracellular and membrane proteins.Can target proteins inaccessible to PROTACs.Often larger molecules (e.g., antibody-based), potential for immunogenicity.
AbTACs (Antibody-based PROTACs) Antibody-drug conjugates that deliver a PROTAC to specific cell types, enabling targeted degradation of intracellular proteins.Improved cell-type selectivity, potential for reduced off-target toxicity.Complex manufacturing, large size can limit tissue penetration.
Molecular Glues Small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to degradation.Smaller molecular weight than PROTACs, can have favorable drug-like properties.Discovery is often serendipitous, rational design is challenging.

Conclusion

Validating the activity of a this compound PROTAC requires a multi-faceted approach employing a range of functional assays. By systematically evaluating ternary complex formation, ubiquitination, and protein degradation, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and efficacy. While specific quantitative data for PROTACs utilizing this exact linker is not always readily available, the principles and comparative data from similar PEG-linked PROTACs provide a strong framework for experimental design and data interpretation. The careful selection and execution of these assays are critical for the successful development of novel and effective protein-degrading therapeutics.

References

A Head-to-Head Comparison of Propargyl-PEG13-Boc and Non-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, the choice of a chemical linker is a critical determinant of efficacy and safety. While poly(ethylene glycol) (PEG) linkers have long been the industry standard for improving the solubility, stability, and pharmacokinetic profiles of bioconjugates, a new generation of non-PEG alternatives is emerging, offering distinct advantages. This guide provides an objective, data-driven comparison between a representative PEGylated linker, Propargyl-PEG13-Boc, and prominent non-PEG linkers such as polysarcosine (PSar) and peptide-based linkers.

Executive Summary

This compound is a bifunctional linker featuring a propargyl group for click chemistry, a 13-unit PEG chain to enhance hydrophilicity, and a Boc-protected amine for further functionalization. It exemplifies the advantages of PEGylation, including increased hydrodynamic volume, reduced immunogenicity, and improved pharmacokinetics.[1][2] However, concerns regarding the potential for pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics, and the non-biodegradability of PEG have driven the development of alternatives.[3] Non-PEG linkers, such as those based on polysarcosine and peptides, offer compelling benefits, including enhanced biocompatibility, biodegradability, and, in some cases, superior performance in preclinical models.[3][4]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key quantitative data from comparative studies of PEGylated and non-PEGylated linkers in the context of antibody-drug conjugates.

Table 1: In Vitro Cytotoxicity of ADCs with PEG vs. Non-PEG Linkers

Linker TypeAntibody-Drug Conjugate (ADC)Target Cell LineIC50 (nM)Reference
PEG Trastuzumab-PEG12-MMAEBT-474 (HER2+)~1.5[5]
Polysarcosine Trastuzumab-PSar12-MMAEBT-474 (HER2+)~0.8[5]
PEG ZHER2-PEG4K-MMAENCI-N87 (HER2+)~2.2[6]
Non-PEG ZHER2-SMCC-MMAENCI-N87 (HER2+)~0.5[6]
PEG RS7-mPEG24-MMAEVarious0.8 - 2.5[7]
Non-PEG (Peptide) RS7-Val-Lys-MMAEVarious0.5 - 1.8[7]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented here is for comparative purposes between linker types within the same study.

Table 2: Pharmacokinetic Parameters of ADCs with PEG vs. Non-PEG Linkers

Linker TypeADCAnimal ModelHalf-life (t½, hours)Clearance (mL/day/kg)Reference
PEG ADC-PEG12SCID MiceNot specified47.3[5]
Polysarcosine ADC-PSar12SCID MiceNot specified38.9[5]
PEG ZHER2-PEG4K-MMAEMice~0.8Not specified[6]
PEG ZHER2-PEG10K-MMAEMice~3.7Not specified[6]
Non-PEG ZHER2-SMCC-MMAEMice~0.3Not specified[6]
PEGylated Non-targeted ADC with PEG12Sprague-Dawley RatsSlower clearanceSlower uptake[8]
Non-PEGylated Non-targeted ADCSprague-Dawley RatsRapid clearanceRapid uptake[8]

Table 3: In Vivo Antitumor Efficacy of ADCs with PEG vs. Non-PEG Linkers

Linker TypeADCXenograft ModelTumor Growth Inhibition (%)Reference
PEG ADC-PEG12BT-474 Breast Cancer~60%[5]
Polysarcosine ADC-PSar12BT-474 Breast Cancer>90% (complete remission in some cases)[5]
PEG PSar-IFNMouse Tumor ModelLess potent[4]
Polysarcosine PEG-IFNMouse Tumor ModelSignificantly more potent[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of ADCs with different linkers.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate target cancer cells (e.g., BT-474 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with this compound and non-PEG linkers) and a control antibody in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions to the respective wells. Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. The IC50 value is determined from the resulting dose-response curve.

Protocol 2: In Vivo Plasma Stability Assay

This assay assesses the stability of the linker and the rate of drug release in a biologically relevant matrix.[9][10]

  • ADC Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[9] Include a control sample incubated in a buffer (e.g., PBS).

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Preparation: At each time point, process the plasma samples to separate the ADC from plasma proteins. This can be achieved through methods like affinity capture using protein A/G beads.[11]

  • Analysis of Drug Release:

    • LC-MS Method: Quantify the amount of released free drug in the plasma supernatant using liquid chromatography-mass spectrometry (LC-MS).[9][12]

    • ELISA Method: Measure the concentration of total antibody and intact, conjugated antibody using two separate enzyme-linked immunosorbent assays (ELISAs). The difference between these values indicates the extent of drug deconjugation.[10]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile of the linker.

Protocol 3: In Vivo Efficacy Study in Xenograft Models

This study evaluates the antitumor activity of the ADCs in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) and subcutaneously implant human tumor cells (e.g., NCI-N87) to establish xenograft tumors.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, ADC with this compound linker, ADC with non-PEG linker, and a non-binding control ADC).

  • ADC Administration: Administer the ADCs to the mice, typically via intravenous injection, at a predetermined dose and schedule.

  • Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week) over a period of several weeks. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect the tumors and other relevant tissues for further analysis (e.g., histology, payload concentration).

  • Data Analysis: Plot the mean tumor volume for each treatment group over time to assess the antitumor efficacy. Statistical analysis is performed to determine the significance of the differences between the treatment groups.

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparison of this compound and non-PEG linkers.

Caption: Structural and property comparison of a PEGylated linker and a non-PEG alternative.

experimental_workflow start Start: Antibody & Payload Selection conjugation Bioconjugation (Linker Attachment) start->conjugation purification Purification & Characterization (e.g., SEC, HIC) conjugation->purification in_vitro In Vitro Evaluation purification->in_vitro in_vivo In Vivo Evaluation purification->in_vivo cytotoxicity Cytotoxicity Assay (IC50 Determination) in_vitro->cytotoxicity stability Plasma Stability Assay in_vitro->stability pk_study Pharmacokinetic Study (Half-life, Clearance) in_vivo->pk_study efficacy_study Efficacy Study (Xenograft Model) in_vivo->efficacy_study end End: Lead Candidate Selection pk_study->end efficacy_study->end

Caption: A generalized experimental workflow for the evaluation of ADCs with different linkers.

signaling_pathway cluster_peg PEGylated ADC cluster_nonpeg Non-PEGylated ADC peg_adc PEGylated ADC in Circulation peg_pk Longer Half-life Reduced Clearance 'Stealth' Effect peg_adc->peg_pk Impact of PEG tumor_cell Tumor Cell peg_pk->tumor_cell Tumor Accumulation nonpeg_adc Non-PEGylated ADC in Circulation nonpeg_pk Shorter Half-life Faster Clearance nonpeg_adc->nonpeg_pk nonpeg_pk->tumor_cell Tumor Accumulation internalization Internalization tumor_cell->internalization payload_release Payload Release internalization->payload_release cell_death Apoptosis payload_release->cell_death

Caption: Conceptual diagram of the impact of PEGylation on ADC pharmacokinetics and drug delivery.

Conclusion

The choice between this compound and non-PEG linkers is not straightforward and depends heavily on the specific application and the desired therapeutic profile. PEGylated linkers offer a well-established method for improving the physicochemical properties and pharmacokinetic behavior of bioconjugates.[13][14] However, the emergence of non-PEG alternatives, such as polysarcosine and engineered peptides, provides researchers with powerful tools to overcome some of the limitations associated with PEGylation, including potential immunogenicity and non-biodegradability.[3][4] The quantitative data presented in this guide suggests that in certain contexts, non-PEG linkers can offer comparable or even superior performance. Therefore, a thorough evaluation of both linker types, guided by the experimental protocols outlined above, is essential for the development of next-generation targeted therapies.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG13-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Propargyl-PEG13-Boc, a bifunctional linker commonly utilized by researchers, scientists, and drug development professionals in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for mitigating risks to personnel and the environment.

Hazard and Safety Information

A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling and disposal. Based on related compounds, such as Propargyl-PEG13-acid, general precautions should be taken.[1] These include avoiding inhalation, and contact with eyes and skin.[1] It is advised to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and impervious clothing.[1]

In case of a spill, the material should be absorbed with a non-combustible absorbent material like diatomite or universal binders.[2] The affected area should then be decontaminated, and all contaminated materials collected and placed in a designated hazardous waste container.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Segregation : Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, pipette tips, and absorbent pads. Never mix this waste with incompatible materials.[2]

  • Container Management : Use containers that are chemically compatible with this compound. The original container is often a suitable choice.[2] Ensure the waste container is kept tightly sealed to prevent leaks or spills and is stored in a designated, well-ventilated, and secure area.[2] It is recommended not to fill containers beyond 75% capacity to allow for expansion.[2]

  • Disposal of Pure Compound : Unused or expired this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular solid waste. The compound should be sent to an approved waste disposal plant.[1]

  • Disposal of Contaminated Materials : All materials that have come into contact with this compound, including labware and PPE, should be collected and placed in the designated hazardous waste container.

  • Disposal of Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[2] After thorough rinsing and drying, the original label should be defaced or removed before disposing of the container as regular solid waste.[2]

  • Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for the pickup and disposal of the hazardous waste container.[2]

Data Presentation: Summary of Disposal Procedures

Waste Type Container Disposal Method Key Precautions
Pure this compound Labeled, sealed, chemically compatible containerHazardous chemical waste incineration via a licensed facilityAvoid inhalation, skin, and eye contact. Wear appropriate PPE.
Contaminated Labware & PPE Labeled, sealed, chemically compatible containerHazardous chemical waste incineration via a licensed facilitySegregate from other waste streams.
Empty Product Container Original containerDispose as solid waste after triple rinsingCollect the first rinsate as hazardous waste. Deface label.
Spill Cleanup Material Labeled, sealed, chemically compatible containerHazardous chemical waste incineration via a licensed facilityUse non-combustible absorbent material.

Experimental Protocols

While this document focuses on disposal, the principles of safe handling during experimentation are critical. When working with this compound, always use a chemical fume hood and wear appropriate PPE. For reactions involving this compound, ensure that any quenching steps are performed carefully to neutralize reactive species before workup. Any unreacted starting material should be considered in the waste disposal plan for the reaction mixture.

Mandatory Visualization

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_treatment Container Treatment cluster_disposal Final Disposal A This compound Use B Pure/Expired Compound A->B Generates C Contaminated Materials (Gloves, Labware) A->C Generates D Empty Container A->D Generates E Hazardous Waste Container B->E Place in C->E Place in F Triple Rinse Container D->F Process I Contact EHS for Pickup E->I Arrange G Collect First Rinsate as Hazardous Waste F->G Generates H Dispose of Rinsed Container as Solid Waste F->H Results in G->E Add to J Licensed Waste Disposal Facility I->J Transport to

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Propargyl-PEG13-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Propargyl-PEG13-Boc. The following procedures are designed to ensure safe laboratory operations and minimize risks associated with this chemical.

Hazard Identification and Classification

Hazard Summary Table:

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled (inferred from propargyl group).[4][5][7]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[4][8] P270: Do not eat, drink or smoke when using this product.[4][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Skin Corrosion/Irritation May cause severe skin burns and damage (inferred from propargyl group).[5][6]P280: Wear protective gloves/protective clothing.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] P363: Wash contaminated clothing before reuse.[4]
Serious Eye Damage/Irritation May cause serious eye damage (inferred from propargyl group).[5][6]P280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Aquatic Toxicity A similar compound, Propargyl-PEG13-acid, is very toxic to aquatic life with long-lasting effects.[8]P273: Avoid release to the environment.[4][8] P391: Collect spillage.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[9][10] The required level of protection depends on the specific task being performed.

PPE Requirements Table:

TaskMinimum Required PPE
Handling Solid Compound (Weighing, Aliquoting) - Nitrile or neoprene gloves (double-gloving recommended)[11] - Safety goggles with side shields[9] - Polyethylene-coated polypropylene lab coat or gown[11] - Face mask
Preparing Solutions / Performing Reactions - Chemical-resistant gloves (ensure appropriate material and thickness)[12] - Chemical splash goggles and a face shield[10][11] - Chemical-resistant gown or apron over a lab coat[10] - Work within a certified chemical fume hood
Handling Waste and Decontamination - Heavy-duty, chemical-resistant gloves[12] - Chemical splash goggles and a face shield[10] - Impermeable gown or coveralls[13] - Closed-toe, chemical-resistant footwear[12]

Operational and Handling Plan

Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[5][14]

  • Keep the container tightly closed to prevent moisture contamination and potential degradation.[5]

  • Store away from strong oxidizing agents, acids, and bases.[4][7]

  • According to supplier data, the compound should be stored as a powder at -20°C for up to 2 years. In DMSO, it is stable for 2 weeks at 4°C or 6 months at -80°C.[1]

Handling:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.[10] Read all relevant safety documents.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4][14]

  • Weighing and Transfer: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure. Use non-sparking tools to prevent static discharge.[4][15]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory area.[4][6]

Spill Management and First Aid

Spill Response Protocol:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[5][15]

  • Containment (Small Spill): For a small spill of the solid, carefully sweep it up with non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

  • Containment (Liquid Spill): For a solution, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4][14]

  • Cleanup: Once absorbed, use non-sparking tools to collect the material and place it in a sealed, labeled container for disposal.[15]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol followed by soap and water), and dispose of all contaminated cleaning materials as hazardous waste.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][15]
Skin Contact Immediately remove all contaminated clothing.[4] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[14] Seek immediate medical attention.[4][6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[4][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.

  • Waste Collection: Collect all waste, including unused product, contaminated absorbents, and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Container Labeling: Label the waste container with "Hazardous Waste" and list the chemical contents.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[5] A chemical incinerator equipped with an afterburner and scrubber is a potential disposal method for related compounds.[5]

Generalized Experimental Protocol: Boc Deprotection (Safety Focus)

The Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions.[16][17] This procedure generates a t-butyl cation, which can be a source of byproducts, and carbon dioxide gas.[16][17]

  • Reagent Preparation (in Fume Hood): Prepare a solution of a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM).[16] CAUTION: TFA is highly corrosive. Always wear appropriate PPE, including acid-resistant gloves, a face shield, and a chemical-resistant apron.

  • Reaction Setup (in Fume Hood):

    • Dissolve the this compound compound in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a stir bar.

    • Cool the solution in an ice bath to control any potential exotherm.

    • Slowly add the acidic solution (e.g., TFA/DCM) to the reaction mixture. Note: The reaction produces CO2 gas; ensure the system is not closed to prevent pressure buildup.[16]

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (e.g., room temperature) and monitor its progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, carefully quench any remaining acid.

    • Remove the solvent using a rotary evaporator within a fume hood.

    • Purify the resulting amine product using appropriate chromatographic techniques.

  • Waste Handling: All liquid waste from this procedure (solvents, aqueous washes) must be collected in a designated hazardous waste container for halogenated or non-halogenated waste, as appropriate.

Visual Workflow for Safe Handling

G cluster_prep 1. Preparation & Planning cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal a Review SDS & Safety Protocols b Verify Fume Hood Certification a->b c Locate & Test Safety Shower/Eyewash b->c d Don Appropriate PPE (Gown, Goggles, Gloves) c->d e Retrieve Chemical from -20°C Storage d->e Proceed to Handling f Weigh Solid Compound e->f g Prepare Solution / Conduct Reaction f->g h Store Unused Material g->h i Collect Liquid & Solid Hazardous Waste g->i End of Experiment spill Spill Occurs g->spill j Decontaminate Glassware & Work Surfaces i->j k Doff & Dispose of Contaminated PPE j->k l Wash Hands Thoroughly k->l spill_response Execute Spill Response Protocol spill->spill_response spill_response->j After Cleanup

Caption: Workflow for safe handling of this compound from preparation to disposal.

References

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